SR-4370
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-butyl-4-(2,3-difluorophenyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQKWTZHYXRTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR-4370: An In-Depth Technical Guide on the Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR-4370 is a novel, preclinical, small molecule inhibitor demonstrating high potency and selectivity for Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. In the context of prostate cancer, this compound's mechanism of action is centered on the epigenetic suppression of the androgen receptor (AR) signaling axis. By inducing histone hyperacetylation, this compound alters chromatin structure, leading to the transcriptional repression of the androgen receptor, its splice variants, and critical downstream target genes, including the proto-oncogene MYC. Preclinical evidence indicates that this targeted epigenetic modulation results in the suppression of prostate cancer cell proliferation and in vivo tumor growth. Furthermore, this compound has shown potential to sensitize castration-resistant prostate cancer cells to standard-of-care androgen receptor antagonists like enzalutamide (B1683756). This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available quantitative data, detailed experimental protocols for its evaluation, and visual representations of its operational pathways.
Core Mechanism of Action: Selective HDAC Inhibition
This compound is a benzoylhydrazide-class compound that selectively inhibits the enzymatic activity of Class I histone deacetylases.[1] These enzymes are crucial for maintaining a condensed chromatin state, which is permissive for the transcription of genes that drive prostate cancer progression.[2] By inhibiting HDAC1, HDAC2, and HDAC3, this compound leads to an accumulation of acetyl groups on histone proteins. This hyperacetylation neutralizes the positive charge of lysine (B10760008) residues on histones, resulting in a more relaxed, open chromatin structure (euchromatin). This altered chromatin landscape, particularly at the regulatory regions of the androgen receptor and its target genes, becomes less accessible to the transcriptional machinery, leading to their downregulation.[2][3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data for this compound, primarily sourced from conference abstracts and commercial suppliers, as peer-reviewed publications with comprehensive datasets are not yet publicly available.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound [4][5]
| Target Isoform | IC50 (µM) |
| HDAC1 | ~0.13 |
| HDAC2 | ~0.58 |
| HDAC3 | ~0.006 |
Note: IC50 values were determined using in vitro fluorometric biochemical assays and represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: In Vitro Cytotoxicity of this compound [5]
| Cell Line | Cancer Type | Parameter | Result |
| MDA-MB-231 | Breast Cancer | IC50 (µM) | 12.6 |
| Prostate Cancer Cell Lines | Prostate Cancer | Proliferation | Suppressed (Specific IC50 not reported) |
Table 3: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models (Anticipated Data Structure)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | e.g., Daily, i.p. | Experimental Data | N/A | Experimental Data |
| This compound | Specify Dose, i.p. | Experimental Data | Experimental Data | Experimental Data |
| Enzalutamide | Specify Dose, p.o. | Experimental Data | Experimental Data | Experimental Data |
| This compound + Enzalutamide | Specify Doses | Experimental Data | Experimental Data | Experimental Data |
Note: This table represents a template for presenting in vivo data. While abstracts report that this compound was effective in suppressing tumor growth, specific quantitative values are not publicly available.[6][7]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Experimental Protocols
The following are detailed, representative methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro HDAC Inhibitory Activity Assay (Fluorometric)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HDAC1, HDAC2, and HDAC3.
-
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
This compound.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in a suitable buffer).
-
96-well black microplates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the various concentrations of this compound.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)[8]
-
Objective: To assess the cytotoxic effect of this compound on prostate cancer cell lines.
-
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
-
Procedure:
-
Seed prostate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log concentration of this compound.
-
Chromatin Accessibility Assay (ATAC-seq)[3][4]
-
Objective: To determine changes in chromatin accessibility in prostate cancer cells following treatment with this compound.
-
Materials:
-
Prostate cancer cells.
-
This compound.
-
Tn5 transposase.
-
DNA purification kits.
-
Next-generation sequencing platform.
-
-
Procedure:
-
Treat prostate cancer cells with this compound or a vehicle control.
-
Harvest and lyse the cells to isolate nuclei.
-
Incubate the nuclei with Tn5 transposase, which will cut and ligate sequencing adapters into open chromatin regions.
-
Purify the DNA fragments.
-
Amplify the library of DNA fragments by PCR.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Analyze the sequencing data to identify regions of open chromatin (peaks).
-
Quantify the changes in accessibility at these peaks between this compound-treated and control samples.
-
Perform motif analysis to identify transcription factor binding sites within the differentially accessible regions.
-
In Vivo Prostate Cancer Xenograft Model[2][9]
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Materials:
-
Prostate cancer cells (e.g., C4-2).
-
Matrigel.
-
Male immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
This compound.
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously inject a mixture of prostate cancer cells and Matrigel into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Data Analysis:
-
Compare the mean tumor growth over time between the treatment and control groups.
-
Calculate the percent tumor growth inhibition.
-
Monitor for any signs of toxicity by observing changes in body weight and overall animal health.
-
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of prostate cancer, particularly castration-resistant prostate cancer, due to its potent and selective inhibition of Class I HDACs and subsequent suppression of the AR signaling pathway. The available data demonstrates its ability to reduce prostate cancer cell proliferation and suppress tumor growth in vivo. The synergistic potential with enzalutamide further highlights its clinical promise. Future research should focus on comprehensive, peer-reviewed studies to fully elucidate the quantitative aspects of its efficacy and safety profile, optimize dosing and scheduling for combination therapies, and identify predictive biomarkers to guide patient selection in potential future clinical trials. As of the latest available information, there are no publicly registered clinical trials for this compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Association of Quantitative Information and Patient Knowledge About Prostate Cancer Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzalutamide drug combination cuts risk of death in advanced prostate cancer, Cedars-Sinai-led study shows - The Cancer Letter [cancerletter.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SR-4370: A Technical Guide to a Novel Class I HDAC Inhibitor for HIV Latency Reversal
For Researchers, Scientists, and Drug Development Professionals
Abstract
The establishment of a latent reservoir of HIV-1 in resting CD4+ T cells is the primary obstacle to a cure. The "shock and kill" therapeutic strategy aims to eradicate this reservoir by reactivating latent proviruses with Latency-Reversing Agents (LRAs), making the infected cells susceptible to immune clearance or viral cytopathic effects.[1][2] This technical guide provides a comprehensive overview of SR-4370, a novel benzoylhydrazide-class small molecule identified as a potent LRA. This compound functions as a selective inhibitor of class I histone deacetylases (HDACs), demonstrating significant efficacy in reactivating latent HIV-1 in preclinical models without inducing global T-cell activation, a critical characteristic for potential therapeutic agents.[2][3][4] This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and the underlying signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound, with the chemical name 2′,3′-difluoro-[1,1′-biphenyl]-4-carboxylic acid, 2-butylhydrazide, was identified through a high-throughput screening of an epigenetic compound library for its ability to reactivate latent HIV-1.[2][3] It is a potent inhibitor of class I histone deacetylases (HDACs), which are crucial in maintaining HIV latency by fostering a condensed chromatin state around the integrated provirus, thereby repressing transcription.[2] By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more accessible chromatin structure and facilitating the initiation of viral gene expression.[2]
Quantitative Data Summary
The efficacy of this compound as a latency-reversing agent has been quantified in various in vitro models. The following tables summarize the key findings regarding its inhibitory activity, latency reversal efficacy, and safety profile.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [1][5][6]
| HDAC Isoform | IC50 (µM) |
| HDAC1 | ~0.13 |
| HDAC2 | ~0.58 |
| HDAC3 | ~0.006 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
| Data sourced from cell-free enzymatic assays. |
Table 2: Efficacy of this compound in HIV-1 Latency Reversal in J-Lat 8.4 Cells [1]
| Treatment | Reactivation (fold change vs. control) | Statistical Significance (p-value) |
| This compound | Significant reactivation observed | 0.019 |
| HPOB (another novel LRA) | Significant reactivation observed | < 0.0001 |
| PMA (Positive Control) | Positive Control | N/A |
| Vehicle Control (DMSO) | Baseline | N/A |
| This table summarizes findings from a modified viral outgrowth assay where reactivation was determined by p24 ELISA.[1] |
Table 3: Safety and Selectivity Profile of this compound [1][3][4]
| Parameter | Observation |
| Cell Viability (in Jurkat-E6 cells) | Low toxicity observed at effective concentrations |
| CD4+ T-Cell Activation | Did not induce activation of CD4+ T cells |
| Peripheral Blood Mononuclear Cell (PBMC) Composition | No significant changes observed in the composition of PBMCs |
Mechanism of Action and Signaling Pathway
This compound functions by selectively inhibiting class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[2][7] In latently infected cells, the HIV-1 promoter, located in the Long Terminal Repeat (LTR), is often transcriptionally silenced. This silencing is partly mediated by the recruitment of HDACs to the LTR by repressive transcription factors. HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that restricts the access of the transcriptional machinery to the viral DNA.[1]
By inhibiting HDACs, this compound is proposed to increase the acetylation of histones at the HIV-1 LTR. This leads to a more open chromatin conformation, facilitating the binding of transcription factors like NF-κB and the recruitment of RNA Polymerase II, ultimately leading to the transcription of viral genes and the reversal of latency.[1][7]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
High-Throughput Screening for Latency-Reversing Agents
Assay Principle: To identify compounds that can reactivate the latent HIV-1 provirus, leading to the expression of a GFP reporter.[1]
Protocol:
-
Cell Culture: Jurkat-LTR-GFP cells, which harbor a latent HIV-1 LTR driving the expression of Green Fluorescent Protein (GFP), are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Treatment: Seed cells in 96-well plates. Add compounds from the epigenetic library at desired concentrations. Phorbol 12-myristate 13-acetate (PMA) is used as a positive control.[2]
-
Incubation: Incubate cells for 24-48 hours.[1]
-
Analysis: Analyze GFP expression via flow cytometry to quantify the percentage of reactivated cells. Cell viability can be simultaneously assessed using a nuclear stain (e.g., Hoechst 33342) and a viability dye (e.g., propidium (B1200493) iodide).[1][2]
-
Hit Identification: Hits are identified as compounds that induce GFP expression above a certain threshold with minimal cytotoxicity.[2]
Modified Viral Outgrowth Assay
Assay Principle: To quantify the ability of this compound to induce the production of infectious virus from latently infected cells.[3][7]
Protocol:
-
Cell Preparation: Isolate primary CD4+ T cells from the peripheral blood mononuclear cells (PBMCs) of healthy donors and activate them with phytohemagglutinin (PHA).[2][3]
-
Co-culture Setup: "Spike" the activated CD4+ T cells with a small number of ACH-2 cells, a cell line that harbors an integrated latent HIV-1 provirus.[1][2][3]
-
Treatment: Treat the co-culture with this compound, a vehicle control (DMSO), or a positive control (PMA).[1][3]
-
Incubation and Wash: After 18 hours of treatment, wash the cells to remove the compounds.[1][3]
-
Amplification: Add SupT1-CCR5 cells to the culture to allow for the amplification of any released virus.[1][3]
-
Quantification: After a suitable incubation period (e.g., 7-14 days), collect the culture supernatant and quantify the amount of viral p24 antigen using an ELISA.[1][3]
T-Cell Activation and Immunophenotyping Assay
Assay Principle: To assess whether this compound causes non-specific activation of T cells or toxicity to other immune cells.[1]
Protocol:
-
Cell Isolation: Isolate PBMCs from healthy donors.[1]
-
Treatment: Treat the PBMCs with this compound for 24 hours.[1]
-
Staining: Stain the cells with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19, CD16/56, CD69, HLA-DR) and a viability dye (e.g., 7-AAD).[1]
-
Analysis: Analyze the stained cells using multi-color flow cytometry to quantify the percentage of activated T cells and any changes in the proportions of different immune cell subsets.[1]
Conclusion and Future Directions
This compound is a promising novel latency-reversing agent that effectively reactivates latent HIV-1 in preclinical models.[2][3] Its mechanism of action as a selective class I HDAC inhibitor, coupled with a favorable safety profile characterized by low cytotoxicity and a lack of global T-cell activation, makes it a compelling candidate for further investigation.[2][4]
Future studies should focus on:
-
In vivo efficacy: Evaluating the ability of this compound to reactivate latent HIV in animal models.[2]
-
Combination therapy: Investigating potential synergistic effects of this compound with other LRAs or with immune-based therapies to achieve a more profound and sustained reversal of latency.[2][8]
-
Pharmacokinetics and Pharmacodynamics: Establishing the PK/PD profile and long-term safety of this compound to guide potential clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
SR-4370: A Technical Guide to its Histone Deacetylase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the selectivity profile of SR-4370, a benzoylhydrazide-class histone deacetylase (HDAC) inhibitor. This compound has garnered significant interest for its potent and selective inhibition of class I HDACs, positioning it as a valuable tool for research and a potential therapeutic agent in oncology and other disease areas.[1][2] This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its potency, and the signaling pathway context of its action.
Quantitative Selectivity Profile of this compound
This compound demonstrates marked selectivity for class I HDACs, with particularly high potency against HDAC3.[3][4] Its inhibitory activity against other HDAC isoforms, such as the class IIa HDAC6 and the class I HDAC8, is significantly weaker.[5][6] The half-maximal inhibitory concentration (IC50) values from in vitro, cell-free biochemical assays are summarized in the table below.
| Target Isoform | IC50 (µM) |
| HDAC1 | ~0.13 - 0.5[7] |
| HDAC2 | ~0.1 - 0.58[7] |
| HDAC3 | ~0.006 - 0.06[7] |
| HDAC6 | ~3.4[5][6] |
| HDAC8 | ~2.3[5][6] |
Note: These values represent the concentration of this compound required to inhibit 50% of the enzyme's activity and are compiled from multiple sources. Direct comparison between values should be made with caution as experimental conditions may vary.[1]
Mechanism of Action
This compound functions as a selective inhibitor of class I histone deacetylases (HDACs), primarily HDAC1, HDAC2, and HDAC3.[5][8] These enzymes are crucial for the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[9] This deacetylation leads to a more condensed chromatin structure, resulting in transcriptional repression.[8] By inhibiting class I HDACs, this compound promotes histone hyperacetylation, which in turn reactivates the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[1]
In the context of prostate cancer, this compound has been shown to suppress androgen receptor (AR) signaling and downregulate AR target genes as well as the MYC oncogenic network.[2][3][10] The altered chromatin state at AR-binding sites, induced by this compound, leads to reduced accessibility for the AR, thereby inhibiting tumor growth.[10]
Caption: this compound inhibits Class I HDACs, leading to histone hyperacetylation and altered gene expression.
Experimental Protocols: Determining HDAC Inhibitory Activity
The determination of IC50 values for this compound against HDAC isoforms is typically performed using a fluorometric in vitro assay.[3] The following protocol is a representative methodology.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 enzymes
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to their working concentration in cold assay buffer.[3]
-
Assay Reaction:
-
Add the diluted enzyme solution to the wells of a 96-well black microplate.
-
Add the serially diluted this compound or a vehicle control (DMSO) to the respective wells.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at room temperature.[3]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.[3]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[3]
-
Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Caption: A typical workflow for determining the IC50 of this compound against HDAC enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SR-4370 and Androgen Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR-4370 is a novel and potent small molecule inhibitor of class I histone deacetylases (HDACs), with high selectivity for HDAC1, HDAC2, and HDAC3.[1] In the context of prostate cancer, this compound has demonstrated significant preclinical activity by suppressing androgen receptor (AR) signaling.[2][3] The primary mechanism of action involves the epigenetic modulation of chromatin structure, leading to the transcriptional repression of the androgen receptor, its splice variants, and critical downstream target genes, including the MYC oncogene.[2][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory and cytotoxic data, and detailed experimental protocols for key preclinical assays.
Mechanism of Action
This compound's therapeutic effect in prostate cancer stems from its selective inhibition of class I HDACs. These enzymes are crucial for maintaining a condensed chromatin state that is permissive for the transcription of AR and its target genes. By inhibiting HDAC1, HDAC2, and HDAC3, this compound induces histone hyperacetylation. This alteration in chromatin structure leads to a more relaxed state, effectively repressing the transcriptional activity of the AR signaling axis.[4] Furthermore, studies have indicated that this compound can alter chromatin accessibility at AR-binding sites, further contributing to the suppression of AR-driven gene expression.[2][3][5]
Quantitative Data
Enzymatic Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against various HDAC isoforms.
| Target | IC50 (µM) |
| HDAC1 | ~0.13 - 0.5 |
| HDAC2 | ~0.1 - 0.58 |
| HDAC3 | ~0.006 - 0.06 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
Data compiled from multiple sources.[1][6][7][8][9]
Cellular Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 12.6[6][9] |
| Prostate Cancer Cell Lines | Prostate Cancer | Proliferation Suppressed (Specific IC50 not reported)[9] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound in Suppressing Androgen Receptor Signaling
Caption: Proposed mechanism of action for this compound in suppressing androgen receptor signaling.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
The following are representative methodologies for key experiments cited in the preclinical evaluation of this compound.
Western Blotting for AR and Acetylated Histone Levels
-
Cell Lysis:
-
Culture prostate cancer cells (e.g., LNCaP, C4-2) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, acetylated histones (e.g., Acetyl-Histone H3), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Quantitative Real-Time PCR (RT-qPCR) for AR Target Gene Expression
-
RNA Extraction:
-
Treat prostate cancer cells with this compound as described for Western blotting.
-
Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform quantitative PCR using a qPCR instrument with SYBR Green or TaqMan probes for specific AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[4]
-
Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound and a vehicle-only control.
-
Incubate for 48-72 hours.
-
-
MTS/MTT Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
If using MTT, solubilize the formazan (B1609692) crystals with a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
In Vivo Prostate Cancer Xenograft Model
-
Cell Preparation and Implantation:
-
Culture C4-2 human prostate cancer cells in RPMI-1640 medium.
-
Harvest and resuspend the cells in a mixture of medium and Matrigel®.
-
Subcutaneously inject the cell suspension into the flanks of male athymic nude mice (6-8 weeks old).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule via an appropriate route (e.g., oral gavage, intraperitoneal injection). Administer the vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for Ki-67, Western blotting for AR and PSA).[13]
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
-
Nuclei Isolation:
-
Treat prostate cancer cells with this compound.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer containing IGEPAL-CA630 to release the nuclei.
-
Pellet the nuclei by centrifugation.
-
-
Transposition Reaction:
-
Resuspend the nuclei in the transposase reaction mix containing Tn5 transposase and reaction buffer.
-
Incubate the reaction to allow for the fragmentation of DNA in open chromatin regions and the ligation of sequencing adapters.
-
-
DNA Purification and Library Preparation:
-
Purify the transposed DNA using a DNA purification kit.
-
Amplify the purified DNA by PCR to generate the sequencing library.
-
-
Sequencing and Data Analysis:
-
Perform paired-end sequencing of the ATAC-seq library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Identify regions of open chromatin (peaks) using a peak-calling algorithm (e.g., MACS2).
-
Analyze differential accessibility between this compound-treated and control samples to identify changes in the chromatin landscape, particularly at AR-binding sites.[14][15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. biorxiv.org [biorxiv.org]
SR-4370: A Technical Guide to its Effects on Chromatin Remodeling and Transcriptional Reprogramming
For Researchers, Scientists, and Drug Development Professionals
SR-4370 is a novel and potent small molecule inhibitor that selectively targets class I histone deacetylases (HDACs), demonstrating significant therapeutic potential in fields such as oncology.[1] This technical guide provides a comprehensive overview of the core mechanisms of this compound, its impact on chromatin structure, and the resulting transcriptional changes. It synthesizes available quantitative data, details key experimental protocols, and visually represents the compound's mechanism of action.
Core Mechanism of Action: Selective HDAC Inhibition
This compound, a benzoylhydrazide-class compound, functions as a selective inhibitor of class I HDACs, with particular potency against HDAC1, HDAC2, and HDAC3.[1][2] HDACs are critical enzymes that regulate gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails.[3][4] This deacetylation increases the positive charge of histones, strengthening their interaction with negatively charged DNA, which leads to a more condensed chromatin structure (heterochromatin).[4] This condensed state restricts the access of transcription factors and RNA polymerase to DNA, thereby repressing gene transcription.[5]
By inhibiting class I HDACs, this compound leads to an accumulation of acetyl groups on histones, a state known as hyperacetylation.[1] This neutralizes the positive charge on histones, weakening their association with DNA and resulting in a more relaxed, open chromatin structure (euchromatin).[1][4] This "remodeled" chromatin landscape becomes more accessible to the transcriptional machinery, leading to altered gene expression.[1][6]
Core Mechanism of this compound on Chromatin
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and open chromatin.
Quantitative Data
The following tables summarize the inhibitory potency and cytotoxic effects of this compound based on available preclinical data.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of this compound Against HDAC Isoforms
The half-maximal inhibitory concentrations (IC₅₀) demonstrate this compound's high selectivity for class I HDACs, with exceptional potency against HDAC3.[1][7][8]
| HDAC Isoform | IC₅₀ (µM) | Selectivity Class |
| HDAC1 | ~0.13 | Class I |
| HDAC2 | ~0.58 | Class I |
| HDAC3 | ~0.006 | Class I |
| HDAC6 | ~3.4 | Class IIb |
| HDAC8 | ~2.3 | Class I |
Data compiled from cell-free enzymatic assays.[1][2][3][8]
Table 2: Comparative Cytotoxicity (IC₅₀) in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative and cytotoxic effects in various cancer cell lines.[2][3]
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| MDA-MB-231 | Breast Cancer | ~12.6 | Demonstrates cytotoxic effects.[2][3][8] |
| Prostate Cancer Lines | Prostate Cancer | - | Potent suppression of proliferation observed.[2][6] |
Note: Cytotoxicity is cell-line and assay-dependent. These values are for reference.[3]
Signaling Pathways and Transcriptional Reprogramming
This compound-induced chromatin remodeling leads to significant changes in the transcriptional landscape, impacting key oncogenic pathways.
In prostate cancer models, a primary effect of this compound is the downregulation of the androgen receptor (AR) signaling pathway.[1] Class I HDACs are critical for activating AR-mediated transcription. This compound treatment leads to a decrease in chromatin accessibility at AR binding sites.[1] This epigenetic modification contributes to the transcriptional repression of the AR gene itself, its splice variants, and its target genes, ultimately inhibiting the proliferation of prostate cancer cells.[2][9]
This compound Mechanism in Suppressing Androgen Receptor Signaling
Caption: this compound inhibits HDAC1/3, leading to the repression of AR signaling.
Gene expression profiling has revealed that this compound treatment also results in the downregulation of the MYC oncogenic network.[2][6] The c-MYC proto-oncogene is a master regulator of cell proliferation and is frequently overexpressed in cancer.[7] The precise mechanism is likely tied to the global changes in chromatin accessibility and gene expression induced by HDAC inhibition, which can affect the transcription of MYC or its downstream targets.[7]
In models of HIV latency, this compound acts as a latency-reversing agent (LRA).[2] In latently infected cells, the HIV-1 promoter, located in the Long Terminal Repeat (LTR), is transcriptionally silenced.[5] This silencing is maintained in part by the recruitment of HDACs to the LTR, which creates a repressive chromatin environment.[10] this compound inhibits these HDACs, leading to histone hyperacetylation at the HIV-1 LTR.[5] This creates a more open chromatin state, facilitating the recruitment of transcription factors and RNA Polymerase II, which "shocks" the virus out of latency. Notably, this compound achieves this without causing broad T-cell activation, a desirable trait for an LRA.[2][11][12]
Proposed Mechanism of this compound in Reversing HIV-1 Latency
Caption: this compound reverses HIV-1 latency by inhibiting HDACs at the viral promoter.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on chromatin remodeling and gene expression.
This protocol determines the IC₅₀ values of this compound against specific HDAC isoforms.[7]
-
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant HDACs.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add diluted recombinant HDAC enzymes to the wells of a 96-well plate.[7]
-
Add the this compound dilutions or vehicle control (DMSO) to the wells and pre-incubate for ~15 minutes.[7]
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.[1]
-
Incubate the plate at 37°C for 30-60 minutes.[1]
-
Stop the reaction by adding the developer solution.[1]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[1]
-
This protocol is designed to map the genome-wide changes in specific histone acetylation marks (e.g., H3K27ac) following this compound treatment.[1]
ChIP-seq Experimental Workflow
Caption: Workflow for mapping histone acetylation changes via ChIP-seq.
-
Procedure:
-
Cell Treatment: Culture cells (e.g., prostate cancer cells) and treat with this compound or a vehicle control for a specified duration.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium. Quench the reaction with glycine.[1]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear it into fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-H3K27ac) overnight. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[1]
-
Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.[1]
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and an input control sample and perform high-throughput sequencing.[1]
-
Data Analysis: Analyze the sequencing data to identify genomic regions with differential histone acetylation between this compound and vehicle-treated samples.[1]
-
This protocol outlines the steps to identify differentially expressed genes upon this compound treatment.[1]
RNA-seq Experimental Workflow
Caption: Workflow for identifying differentially expressed genes via RNA-seq.
-
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle. Extract total RNA using a commercial kit.[9]
-
Library Preparation: Prepare sequencing libraries, which typically involves mRNA purification, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes that are significantly up- or downregulated by this compound treatment.
-
Conclusion
This compound is a promising epigenetic modulator with a well-defined mechanism as a selective class I HDAC inhibitor.[1] The available data strongly indicate that its therapeutic effects are mediated through the induction of histone hyperacetylation, leading to significant alterations in chromatin structure and the transcriptional reprogramming of key oncogenic pathways like the androgen receptor and MYC networks.[1][6] Further research, including the public dissemination of detailed quantitative data from chromatin and expression profiling studies, will be crucial for the continued development of this compound as a targeted therapeutic agent.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-4370: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Review of the Chemical Properties, Mechanism of Action, and Experimental Protocols for the Selective HDAC Inhibitor SR-4370.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of class I histone deacetylases (HDACs), demonstrating significant therapeutic potential in oncology and virology.[1][2] As a member of the benzoylhydrazide class of HDAC inhibitors, this compound exhibits a distinct selectivity profile, primarily targeting HDAC1, HDAC2, and HDAC3.[1][3] These enzymes are crucial epigenetic regulators, and their inhibition by this compound leads to histone hyperacetylation, resulting in altered chromatin structure and transcriptional reprogramming.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols to facilitate further research and development.
Chemical and Physical Properties
This compound, with the CAS number 1816294-67-3, is characterized by the molecular formula C₁₇H₁₈F₂N₂O.[3] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1816294-67-3 | [3][4] |
| Molecular Formula | C₁₇H₁₈F₂N₂O | [3][5] |
| Molecular Weight | 304.34 g/mol | [3][5] |
| Appearance | Solid | [5] |
| Solubility | DMSO: 105.5 mg/mL (Max Conc.) | [6] |
| Storage Temperature | -20°C | [6] |
Mechanism of Action
This compound functions as a selective inhibitor of class I histone deacetylases, with a particularly high potency against HDAC3.[3][7] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone and non-histone proteins, leading to an accumulation of acetylated histones.[1] This hyperacetylation results in a more open chromatin structure, which can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[1]
In the context of prostate cancer, this compound has been shown to suppress the androgen receptor (AR) signaling pathway and downregulate the MYC oncogenic network.[3][7][8] Treatment with this compound leads to decreased accessibility of chromatin at AR-binding sites, contributing to the inhibition of AR-mediated transcription.[8]
Furthermore, this compound has been identified as a latency-reversing agent (LRA) for HIV-1.[5][9] It can reactivate latent HIV-1 without causing broad CD4+ T cell activation, making it a promising candidate for "shock and kill" HIV cure strategies.[3][10]
The following diagram illustrates the general mechanism of action of this compound.
Caption: this compound inhibits HDAC1, HDAC2, and HDAC3, leading to histone hyperacetylation and subsequent gene expression.
In Vitro Inhibitory Activity
This compound exhibits potent inhibitory activity against class I HDACs, with a notable selectivity for HDAC3. The half-maximal inhibitory concentration (IC₅₀) values against various HDAC isoforms are summarized in Table 2.
| Target Isoform | IC₅₀ (µM) | Reference(s) |
| HDAC1 | ~0.13 - 0.5 | [3][4][11][12] |
| HDAC2 | ~0.1 - 0.58 | [3][4][11][12] |
| HDAC3 | ~0.006 - 0.06 | [3][4][11][12] |
| HDAC6 | ~3.4 | [3][4] |
| HDAC8 | ~2.3 | [3][4] |
Experimental Protocols
Determination of HDAC Inhibitory Activity (Fluorometric Assay)
This protocol outlines a representative methodology for determining the IC₅₀ values of this compound against HDAC isoforms in vitro.[2][7]
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of recombinant human HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in HDAC Assay Buffer to achieve a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired working concentration in cold HDAC Assay Buffer.
-
Assay Reaction:
-
Add the diluted enzyme solution to the wells of a 96-well black microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for approximately 15 minutes at 37°C.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15-20 minutes at room temperature.
-
Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for determining the IC₅₀ of this compound against HDAC isoforms.
Viral Outgrowth Assay for HIV-1 Latency Reversal
This protocol describes a method to assess the ability of this compound to reactivate latent HIV-1.[9][13]
Objective: To determine the efficiency of this compound in reactivating latent HIV-1 from a cellular reservoir.
Materials:
-
Latently infected cell line (e.g., J-Lat 8.4 or ACH-2) or primary CD4+ T cells from HIV-infected individuals on antiretroviral therapy
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Vehicle control (DMSO)
-
SupT1-CCR5 cells (for virus amplification)
-
Cell culture medium and supplements
-
p24 ELISA kit
Procedure:
-
Cell Treatment:
-
Seed the latently infected cells in a culture plate.
-
Treat the cells with this compound at various concentrations, a vehicle control, or a positive control (PMA).
-
Incubate for 18-24 hours.
-
-
Co-culture:
-
Wash the treated cells to remove the compounds.
-
Add SupT1-CCR5 cells to the culture to allow for the amplification of any released virus.
-
-
Virus Quantification:
-
After a suitable incubation period (e.g., 7-14 days), collect the culture supernatant.
-
Measure the amount of reactivated virus by quantifying the p24 antigen concentration using an ELISA.
-
Caption: Workflow for the viral outgrowth assay to assess HIV-1 latency reversal by this compound.
Conclusion
This compound is a highly selective and potent inhibitor of class I HDACs with significant promise for therapeutic applications in oncology and HIV treatment. Its well-defined mechanism of action, involving the suppression of key oncogenic pathways and the reactivation of latent HIV-1, makes it a valuable tool for researchers and drug development professionals. The experimental protocols provided in this guide offer a foundation for further investigation into the biological activities and therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 6. SR4370 CAS#: 1816294-67-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. m.biochempartner.com [m.biochempartner.com]
- 13. benchchem.com [benchchem.com]
SR-4370: An In-Depth Preclinical Overview for Drug Development Professionals
An in-depth technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of SR-4370, a novel latency-reversing agent for HIV-1.
Introduction
This compound, chemically known as 2′,3′-difluoro-[1,1′-biphenyl]-4-carboxylic acid, 2-butylhydrazide, has emerged as a promising small molecule in the pursuit of an HIV cure. Identified through high-throughput screening of an epigenetic compound library, this compound functions as a potent and selective inhibitor of class I histone deacetylases (HDACs).[1][2] These enzymes are pivotal in establishing and maintaining HIV-1 latency, a state in which the virus remains dormant within host cells, evading both the immune system and antiretroviral therapy. By targeting the epigenetic mechanisms of viral silencing, this compound offers a potential strategy to "shock and kill" the latent HIV reservoir. This document provides a comprehensive overview of the preclinical studies on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological processes.
Mechanism of Action
This compound selectively inhibits class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] In the context of HIV-1 latency, these HDACs are recruited to the viral promoter, the Long Terminal Repeat (LTR), by various transcription factors.[3] This recruitment leads to the deacetylation of histone proteins, resulting in a condensed chromatin structure that represses viral gene transcription.[4][5]
By inhibiting these HDACs, this compound promotes the hyperacetylation of histones at the HIV-1 LTR.[5] This alteration in the chromatin landscape creates a more "open" and transcriptionally permissive environment. Consequently, this allows for the recruitment of host transcription factors, such as NF-κB, and the initiation of viral gene expression, leading to the reactivation of the latent provirus.[2][5]
Mechanism of this compound in reversing HIV-1 latency via HDAC inhibition.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data regarding its potency, selectivity, and safety profile. The following tables summarize these key findings.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) | Selectivity |
| HDAC1 | ~0.13 - 0.5 | Class I Selective |
| HDAC2 | ~0.1 - 0.58 | Class I Selective |
| HDAC3 | ~0.006 - 0.06 | Class I Selective |
| HDAC6 | ~3.4 | |
| HDAC8 | ~2.3 | |
| Data sourced from cell-free assays.[2] |
Table 2: Efficacy of this compound in HIV-1 Latency Reversal
| Cell Line/Model | Assay | This compound Concentration | Result | Positive Control |
| J-Lat 8.4 | GFP Reporter Assay | Not specified | Significant reactivation observed | PMA |
| Primary CD4+ T cells + ACH-2 cells | Modified Viral Outgrowth (p24 ELISA) | Not specified | Statistically significant increase in p24 production (p=0.019)[6] | PMA |
| PMA: Phorbol 12-myristate 13-acetate |
Table 3: Cytotoxicity and T-Cell Activation Profile of this compound
| Cell Type | Assay | This compound Concentration | Result |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | IC50 ≈ 12.6 µM | - |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cell Viability Assay | Up to 100 µM | Low toxicity observed[1] |
| CD4+ T cells | Flow Cytometry (CD69/CD25) | Not specified | Did not induce activation of CD4+ T cells[7] |
| PBMCs | Flow Cytometry | Not specified | No significant changes in the composition of PBMCs[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
High-Throughput Screening (HTS) for Latency Reversal
This initial screening identified this compound from an epigenetic compound library.
-
Cell Line: Jurkat-E6 cells stably transduced with a latent HIV-1 provirus model containing a Tat-IRES-GFP reporter cassette.[2]
-
Assay Principle: To quantify the reactivation of the latent HIV-1 provirus through the expression of Green Fluorescent Protein (GFP).[2]
-
Protocol:
-
Seed Jurkat-LTR-GFP cells in 96-well plates.[2]
-
Add compounds from the library, including this compound, at various concentrations.[2]
-
Include a vehicle control (e.g., DMSO) as a negative control and a known latency-reversing agent like Phorbol 12-myristate 13-acetate (PMA) as a positive control.[2]
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.[2]
-
Measure GFP expression using a high-throughput plate reader or flow cytometer.[2]
-
Simultaneously assess cell viability using a suitable assay (e.g., CellTiter-Glo).[2]
-
Calculate the Z-factor to determine assay robustness (an average Z-factor of 0.77 was reported in the initial screen).[7]
-
Workflow for the high-throughput screening of latency-reversing agents.
Modified Viral Outgrowth Assay (VOA)
This assay assesses the ability of this compound to induce the production of replication-competent virus from latently infected cells.
-
Cell Types:
-
Assay Principle: To quantify the production of infectious virus from latently infected cells following treatment with a latency-reversing agent.
-
Protocol:
-
Isolate and activate primary CD4+ T cells from healthy donors.[2]
-
Co-culture the activated CD4+ T cells with a small number of ACH-2 cells.[2]
-
Treat the co-culture with this compound, a vehicle control (DMSO), or a positive control (PMA) for 18 hours.[2][5]
-
Add SupT1-CCR5 cells to the culture to amplify any released virus.[2]
-
Incubate for 7-14 days, collecting the culture supernatant periodically.[2][5]
-
Quantify the amount of p24 viral capsid protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[2]
-
Workflow of the modified viral outgrowth assay.
T-Cell Activation and Immunophenotyping Assay
This assay evaluates the potential for this compound to cause non-specific T-cell activation, an undesirable side effect for a latency-reversing agent.
-
Cell Type: Peripheral blood mononuclear cells (PBMCs) from healthy donors.[2]
-
Assay Principle: To assess changes in the expression of T-cell activation markers and the composition of immune cell subsets following treatment with this compound.
-
Protocol:
-
Isolate PBMCs from healthy donors.[2]
-
Treat the PBMCs with this compound for 24 hours.[2]
-
Stain the cells with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19, CD16/56, CD69, HLA-DR) and a viability dye.[2]
-
Analyze the stained cells using multi-color flow cytometry to quantify the percentage of activated T cells and the proportions of different immune cell populations.[2]
-
Conclusion
The preclinical data for this compound demonstrate its potential as a novel latency-reversing agent for HIV-1. Its potent and selective inhibition of class I HDACs provides a clear mechanism of action for the reactivation of latent provirus. Importantly, this compound exhibits a favorable preliminary safety profile, with low cytotoxicity and a lack of non-specific T-cell activation. Further preclinical studies, including in vivo efficacy and pharmacokinetic/pharmacodynamic assessments, are warranted to advance this compound towards clinical development as part of a "shock and kill" strategy for HIV eradication.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-4370 for Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4370 is a novel and potent selective inhibitor of class I histone deacetylases (HDACs), demonstrating significant promise in preclinical cancer research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its potential applications in breast cancer research. While extensive research on this compound in breast cancer is still emerging, this document synthesizes the available data and provides a framework for its investigation as a potential therapeutic agent. This compound's mechanism of action, characterized by the inhibition of HDAC1, HDAC2, and HDAC3, suggests its potential to modulate key signaling pathways implicated in breast cancer pathogenesis.
Mechanism of Action
This compound functions as a selective inhibitor of class I HDAC enzymes, which are crucial regulators of gene expression. By inhibiting HDAC1, HDAC2, and HDAC3, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, can reactivate the expression of tumor suppressor genes that are often silenced in cancer cells. The inhibition of these specific HDACs has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer models.[1]
The general mechanism of action for class I HDAC inhibitors in cancer, which is applicable to this compound, involves the following key steps:
-
HDAC Inhibition: this compound binds to the active site of HDAC1, HDAC2, and HDAC3, preventing them from deacetylating histone proteins.
-
Histone Hyperacetylation: This inhibition leads to an increase in the acetylation of lysine (B10760008) residues on histone tails.
-
Chromatin Remodeling: The increased acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure.
-
Gene Expression Modulation: The open chromatin allows for the binding of transcription factors and the re-expression of silenced genes, including tumor suppressor genes.
-
Anti-Tumor Effects: The altered gene expression profile results in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.
Quantitative Data
The available quantitative data for this compound is primarily focused on its inhibitory activity against specific HDAC isoforms and its cytotoxic effects on cancer cell lines.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (HDAC1) | ~0.13 µM | N/A | [1] |
| IC50 (HDAC2) | ~0.58 µM | N/A | [1] |
| IC50 (HDAC3) | ~0.006 µM | N/A | [1] |
| IC50 (HDAC6) | ~3.4 µM | N/A | [1] |
| IC50 (HDAC8) | ~2.3 µM | N/A | [1] |
| IC50 (Cytotoxicity) | ~12.6 µM | MDA-MB-231 (Breast Cancer) | [1] |
Experimental Protocols
While specific, published protocols for this compound in breast cancer research are limited, the following are detailed, generalized methodologies for key experiments based on standard practices for HDAC inhibitors and the MDA-MB-231 breast cancer cell line.
Cell Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells should be passaged every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Histone Acetylation
-
Cell Lysis: Treat MDA-MB-231 cells with this compound at various concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against acetylated-Histone H3, total Histone H3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat MDA-MB-231 cells with this compound for 24 or 48 hours. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways and Visualizations
The inhibition of class I HDACs by this compound is expected to impact several critical signaling pathways in breast cancer. The following diagrams illustrate these potential mechanisms.
References
SR-4370: A Technical Guide to its Core Mechanism in MYC Oncogene Downregulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR-4370, a selective Class I histone deacetylase (HDAC) inhibitor, and its role in the downregulation of the MYC oncogene. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the associated signaling pathways.
Core Concepts: this compound and its Anti-Cancer Activity
This compound is a novel benzoylhydrazide-class compound that functions as a potent and selective inhibitor of Class I histone deacetylases (HDACs), with particular efficacy against HDAC1, HDAC2, and HDAC3.[1] These enzymes are crucial regulators of gene expression, and their inhibition by this compound leads to histone hyperacetylation, which in turn can reactivate the expression of tumor suppressor genes. In the context of oncology, this compound has demonstrated significant potential in suppressing tumor growth, particularly in prostate cancer models.[1][2][3][4] A key mechanism underlying its anti-tumor activity is the downregulation of the MYC oncogenic network.[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of this compound against HDAC isoforms and its cytotoxic effects on a cancer cell line.
Table 1: Comparative Inhibitory Activity (IC50) of this compound Against HDAC Isoforms
| Target Isoform | IC50 (µM) |
| HDAC1 | ~0.13 |
| HDAC2 | ~0.58 |
| HDAC3 | ~0.006 |
Data represents the concentration of this compound required to inhibit 50% of the enzyme's activity in cell-free assays.[1]
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~12.6 |
Data represents the concentration of this compound required to inhibit 50% of cell viability.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of Class I HDACs, which leads to an accumulation of acetylated histones. This alteration in chromatin structure affects the binding of transcription factors, including the androgen receptor (AR). In prostate cancer cells, this compound has been shown to suppress AR signaling.[1][2][3][4] The MYC oncogene is a downstream target of AR signaling in these cells. By inhibiting HDACs and subsequently AR signaling, this compound effectively downregulates MYC expression.[1][3] Gene expression profiling has confirmed that this compound downregulates the MYC oncogenic network.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of this compound on MYC downregulation.
HDAC Inhibitory Activity Assay
This protocol outlines a fluorometric in vitro assay to determine the IC50 values of this compound against specific HDAC isoforms.
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of recombinant human HDAC1, HDAC2, and HDAC3.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add the HDAC enzyme, Assay Buffer, and the this compound dilutions. Include a no-inhibitor control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for MYC Protein Expression
This protocol describes the detection and quantification of MYC protein levels in cancer cells following treatment with this compound.
Objective: To determine the effect of this compound on the expression of MYC protein in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., LNCaP prostate cancer cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc (e.g., clone 9E10)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cancer cells to a desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the MYC protein levels to the loading control.
Quantitative PCR (qPCR) for MYC mRNA Expression
This protocol details the measurement of MYC mRNA levels in cancer cells treated with this compound.
Objective: To quantify the effect of this compound on the transcription of the MYC gene.
Materials:
-
Cancer cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for MYC and a reference gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reactions in triplicate for each sample, including primers for MYC and the reference gene.
-
Perform the qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC mRNA expression, normalized to the reference gene.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the effect of this compound on MYC downregulation.
Conclusion
This compound represents a promising therapeutic agent with a clear mechanism of action involving the inhibition of Class I HDACs, leading to the downregulation of the MYC oncogene. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer potential of this compound. Future studies should focus on elucidating the full spectrum of its in vivo efficacy and safety profile.
References
SR-4370 In Vitro Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4370 is a novel benzoylhydrazide-class small molecule that demonstrates potent and selective inhibitory activity against Class I histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. The dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. This compound's selective inhibition of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, leads to histone hyperacetylation, altered chromatin structure, and the modulation of key signaling pathways involved in cancer cell proliferation, survival, and differentiation.[1][2] This technical guide provides a comprehensive overview of the in vitro inhibitory activity of this compound, including quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways.
Data Presentation
The in vitro inhibitory and cytotoxic activities of this compound have been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibitory Activity of this compound against HDAC Isoforms
| Target Isoform | IC50 (µM) | Selectivity Class |
| HDAC1 | ~0.13 | Class I |
| HDAC2 | ~0.58 | Class I |
| HDAC3 | ~0.006 | Class I |
| HDAC6 | ~3.4 | Class IIb |
| HDAC8 | ~2.3 | Class I |
Data compiled from multiple sources.[1][2]
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 12.6 |
| Prostate Cancer Cell Lines | Prostate Cancer | Proliferation Suppressed (Specific IC50 not reported) |
Signaling Pathways
This compound exerts its anti-cancer effects by modulating critical signaling pathways. As a Class I HDAC inhibitor, its primary mechanism involves the alteration of gene expression through the hyperacetylation of histones.[2] This leads to the transcriptional repression of key oncogenic drivers, most notably the Androgen Receptor (AR) and MYC signaling networks.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, the AR signaling pathway is a crucial driver of tumor growth and progression. Class I HDACs, particularly HDAC1 and HDAC3, are essential for the transcriptional activity of the AR.[1] By inhibiting these HDACs, this compound disrupts the AR signaling axis, leading to the downregulation of AR and its target genes. This ultimately results in the suppression of prostate cancer cell proliferation.
MYC Oncogenic Network
The c-MYC proto-oncogene is a master regulator of cell proliferation, and its deregulation is a common feature of many cancers. This compound has been shown to downregulate the MYC oncogenic network. The precise mechanism is believed to be a consequence of the global changes in gene expression induced by HDAC inhibition, which can affect the transcription of MYC itself or its downstream target genes.[3]
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the inhibitory activity of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Fluorometric HDAC Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired working concentration in cold assay buffer.
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the diluted enzyme solution.
-
Add the serially diluted this compound or a vehicle control (DMSO) to the respective wells.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at room temperature.[1]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[1]
-
Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT/MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well clear or opaque-walled microplates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of Class I HDACs with demonstrated in vitro activity against key enzymatic targets and cancer cell lines. Its mechanism of action, involving the disruption of the AR and MYC signaling pathways, provides a strong rationale for its further investigation as a potential therapeutic agent in oncology. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working to further elucidate the preclinical and clinical potential of this compound.
References
Methodological & Application
SR-4370: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4370 is a novel and potent benzoylhydrazide-class inhibitor of histone deacetylases (HDACs) with high selectivity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, a key epigenetic modification that alters chromatin structure and regulates gene expression.[4][5] This activity underlies its therapeutic potential in various diseases, including cancer and HIV.[1][6]
Preclinical studies have demonstrated that this compound can suppress the proliferation of cancer cells, notably in prostate and breast cancer models.[7][8] Its mechanism of action involves the downregulation of critical oncogenic signaling pathways, including the androgen receptor (AR) and MYC pathways.[5][9] Furthermore, this compound has been identified as a latency-reversing agent (LRA) capable of reactivating latent HIV-1, presenting a potential component for "shock and kill" therapeutic strategies.[6][10]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, histone acetylation, apoptosis, and HIV latency reactivation.
Data Presentation
In Vitro Inhibitory and Cytotoxic Activity of this compound
| Parameter | Target/Cell Line | Value (µM) | Assay Type | Reference(s) |
| Enzymatic Inhibition (IC50) | HDAC1 | ~0.13 | Cell-free enzymatic assay | [2][3] |
| HDAC2 | ~0.58 | Cell-free enzymatic assay | [2][3] | |
| HDAC3 | ~0.006 | Cell-free enzymatic assay | [2][3] | |
| HDAC6 | ~3.4 | Cell-free enzymatic assay | [2][3] | |
| HDAC8 | ~2.3 | Cell-free enzymatic assay | [2][3] | |
| Cytotoxicity (IC50) | MDA-MB-231 (Breast Cancer) | 12.6 | Cell viability assay | [3] |
| Prostate Cancer Cell Lines | Proliferation Suppressed (Specific IC50 not reported) | Cell proliferation assay | [7][8] | |
| HIV Latency Reactivation | J-Lat 8.4 Cells | Significant Reactivation (p=0.019) | Modified Viral Outgrowth Assay | [6][11] |
Synergistic Effects with Enzalutamide (B1683756) in Prostate Cancer
While specific quantitative data on the synergistic effects of this compound and the androgen receptor inhibitor enzalutamide are not yet available in peer-reviewed publications, preliminary findings indicate that this compound can sensitize C4-2 prostate cancer cells to enzalutamide.[1][4][7] This suggests a promising combination therapy approach for castration-resistant prostate cancer (CRPC).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cancer Cells
Caption: this compound inhibits Class I HDACs, leading to histone hyperacetylation and downstream anti-cancer effects.
Experimental Workflow for Assessing this compound Efficacy
Caption: A general workflow for evaluating the cellular effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and establish a dose-response curve to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, C4-2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization (MTT only): Remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis of Histone Acetylation
Objective: To qualitatively and quantitatively assess the increase in histone acetylation following this compound treatment.
Materials:
-
Cells treated with this compound and a vehicle control
-
Histone extraction buffer (or whole-cell lysis buffer like RIPA)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for good histone resolution)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells and perform histone extraction or whole-cell lysis.
-
Determine the protein concentration of the lysates.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 15-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 at 1:1000 and anti-total H3 at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound and a vehicle control
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound for 24-48 hours. Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
HIV Latency Reactivation Assay (J-Lat Cell Model)
Objective: To assess the ability of this compound to reactivate latent HIV-1, measured by GFP expression.
Materials:
-
J-Lat cell line (e.g., J-Lat 8.4 or 10.6)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Positive control (e.g., TNF-α or PMA)
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Compound Treatment: Add this compound at various concentrations (e.g., 0.1 to 10 µM). Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Determine the percentage of GFP-positive cells by flow cytometry.
Disclaimer
This document is intended for research use only. The protocols provided are representative and may require optimization for specific cell lines and experimental conditions. Researchers should consult relevant literature and safety guidelines before handling any chemical reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
SR-4370 In Vivo Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR-4370, a selective class I histone deacetylase (HDAC) inhibitor, in in vivo xenograft models. This document outlines the mechanism of action, experimental protocols, and relevant data to facilitate preclinical research into the anti-tumor efficacy of this compound, particularly in the context of prostate cancer.
Mechanism of Action
This compound is a potent inhibitor of class I HDACs, with particular selectivity for HDAC1, HDAC2, and HDAC3.[1] In malignant cells, HDACs are often overexpressed and contribute to tumorigenesis by deacetylating histone and non-histone proteins, leading to the repression of tumor suppressor genes. By inhibiting these enzymes, this compound induces histone hyperacetylation, which reactivates the expression of genes involved in cell cycle arrest and apoptosis.[1]
In prostate cancer, this compound has been shown to suppress the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.[1] This is achieved through the downregulation of AR, its splice variants, and target genes.[1] Furthermore, this compound can alter chromatin accessibility, making AR-binding sites less accessible.[1] It has also been observed to downregulate the MYC oncogenic network.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on a breast cancer cell line. This data provides a baseline for understanding the compound's potency and selectivity.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | HDAC1 (µM) | HDAC2 (µM) | HDAC3 (µM) | HDAC6 (µM) | HDAC8 (µM) | Selectivity |
| This compound | ~0.13 | ~0.58 | ~0.006 | ~3.4 | ~2.3 | Class I Selective |
| Vorinostat | ~0.01 | - | - | - | - | Pan-Inhibitor |
| Panobinostat | <0.0132 | - | - | - | - | Pan-Inhibitor |
| Entinostat | 0.51 | - | 1.7 | >100 | - | Class I Selective |
Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may have varied.[1]
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | MDA-MB-231 (Breast Cancer) (µM) | Prostate Cancer Cell Lines (µM) |
| This compound | ~12.6 | Potent suppression of proliferation |
| Vorinostat | ~5.4 - 16 (depending on study) | - |
Cytotoxicity data is cell-line and assay dependent. The provided values are for reference.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound Mechanism of Action.
Caption: In Vivo Xenograft Experimental Workflow.
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo xenograft study with this compound using a prostate cancer cell line.
Protocol 1: Subcutaneous Prostate Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the C4-2 human prostate cancer cell line, a model of androgen-independent prostate cancer.[1]
Materials:
-
C4-2 human prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice (6-8 weeks old)
-
This compound (formulation to be prepared based on solubility and stability)
-
Vehicle control (e.g., DMSO, saline, or as appropriate for the this compound formulation)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture:
-
Culture C4-2 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
-
Cell Preparation for Injection:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.[1]
-
Administer this compound at the desired dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation.[1]
-
Administer the vehicle control to the control group using the same schedule and route.[1]
-
-
Efficacy Evaluation:
Protocol 2: Western Blotting for AR and PSA
This protocol describes the analysis of protein expression in tumor tissues collected from the xenograft study.
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue in RIPA buffer and quantify protein concentration using a BCA assay.[1]
-
-
Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Detection:
-
Visualize protein bands using a chemiluminescence detection system.[1]
-
Conclusion
This compound has demonstrated significant potential as an anti-cancer agent, particularly in prostate cancer models, through its targeted inhibition of class I HDACs. The provided protocols offer a foundational framework for conducting in vivo xenograft studies to further evaluate its efficacy. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the advancement of this promising therapeutic candidate.
References
Application Notes: Profiling Chromatin Accessibility with SR-4370 using ATAC-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4370 is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs), with significant therapeutic potential in oncology.[1][2] Its primary mechanism of action involves the inhibition of HDAC1, HDAC2, and most potently, HDAC3.[1][3][4][5] This inhibition leads to histone hyperacetylation, resulting in alterations to chromatin structure and gene expression.[1][6] In preclinical prostate cancer models, this compound has been observed to decrease chromatin accessibility at androgen receptor (AR) binding sites and downregulate key oncogenic drivers, including the AR and MYC networks.[1][7]
The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful method for mapping genome-wide chromatin accessibility.[6][8] This application note provides a detailed protocol for using ATAC-seq to investigate the effects of this compound on chromatin accessibility in cultured mammalian cells.
Quantitative Data
In Vitro HDAC Inhibition
The inhibitory potency of this compound against various HDAC isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | ~0.13 |
| HDAC2 | ~0.58 |
| HDAC3 | ~0.006 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
Data compiled from multiple sources.[1][2][3][4]
ATAC-seq Data Summary (Hypothetical Data)
The following tables provide an example of how to summarize quantitative data from an ATAC-seq experiment comparing untreated (control) and this compound-treated cells. The values presented here are hypothetical and should be replaced with experimental data.
Table 1: ATAC-seq Peak Summary
| Sample | Total Reads | Mapped Reads | Number of Peaks |
| Control (Vehicle) | 65,000,000 | 61,750,000 | 85,000 |
| This compound Treated | 68,000,000 | 64,600,000 | 92,000 |
Table 2: Differential Accessibility Analysis
| Comparison | Differentially Accessible Regions (DARs) | More Accessible Regions | Less Accessible Regions |
| This compound vs. Control | 12,500 | 7,800 | 4,700 |
Signaling Pathway
This compound's mechanism of action involves the direct inhibition of class I HDAC enzymes. This prevents the removal of acetyl groups from histone proteins, leading to an increase in histone acetylation. The neutralized positive charge of histones relaxes the chromatin structure, making it more accessible to transcription factors and the transcriptional machinery, thereby altering gene expression.[6] In the context of prostate cancer, this has been shown to reduce accessibility at AR binding sites.[1][7]
Experimental Protocols
This protocol is adapted from standard ATAC-seq procedures for cultured mammalian cells.[6][9] Optimization for specific cell types and experimental conditions is recommended.
I. Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.[6]
-
Treatment : Treat cells with the desired concentration of this compound. A starting concentration range of 0.1 µM to 5 µM is recommended.[6] An untreated control (vehicle-only, e.g., 0.1% DMSO) must be included.[6]
-
Incubation : Incubate the cells for a specific duration. A time course of 6, 12, and 24 hours can be used to assess both early and late effects on chromatin accessibility.[6]
-
Cell Harvesting : After treatment, harvest approximately 50,000 cells by trypsinization or scraping.[9][10] Centrifuge at 500 x g for 5 minutes at 4°C.[9]
-
Washing : Wash the cell pellet once with 50 µL of ice-cold 1X PBS. Centrifuge at 500 x g for 5 minutes at 4°C.[9]
II. Nuclei Isolation
-
Resuspend the cell pellet in 50 µL of cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630).[9]
-
Pipette up and down gently to lyse the cells.
-
Incubate on ice for 10 minutes.
-
Immediately centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.[6]
-
Carefully remove and discard the supernatant.
III. Transposition Reaction
-
Prepare the transposition reaction mix:
-
25 µL 2x Tagmentation DNA (TD) Buffer
-
2.5 µL Tagmentation DNA Enzyme 1 (TDE1, Tn5 Transposase)
-
22.5 µL Nuclease-free water
-
-
Resuspend the nuclei pellet in 50 µL of the transposition reaction mix.[6]
-
Incubate at 37°C for 30 minutes in a thermomixer with shaking.[6][9]
IV. DNA Purification and Library Preparation
-
Purification : Immediately after transposition, purify the DNA using a Qiagen MinElute PCR Purification Kit or a similar column-based method.[6][9] Elute in 10 µL of elution buffer.
-
PCR Amplification : Amplify the transposed DNA using PCR primers containing Illumina sequencing adapters.
-
Perform an initial 5 cycles of PCR.
-
To determine the additional number of cycles needed, run a small aliquot of the PCR product on a qPCR machine.
-
Run the remaining PCR reaction with the determined number of additional cycles.
-
-
Library Purification : Purify the amplified library using a Qiagen PCR purification kit or AMPure beads.
-
Quality Control : Assess the library quality and size distribution using an Agilent Bioanalyzer. Quantify the library concentration using a Qubit fluorometer.
-
Sequencing : Sequence the libraries on an Illumina platform using paired-end sequencing.
V. Data Analysis Workflow
A standard ATAC-seq data analysis workflow should be followed. This includes quality control, alignment to a reference genome, peak calling, and differential accessibility analysis.
Conclusion
This application note provides a comprehensive framework for investigating the impact of the HDAC inhibitor this compound on chromatin accessibility using ATAC-seq. The detailed protocol and data analysis guidelines will enable researchers to design, execute, and interpret experiments aimed at understanding the epigenetic mechanisms of this compound. The expected outcomes will provide valuable insights into the role of class I HDACs in regulating chromatin structure and gene expression, which is critical for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reshaping of the androgen-driven chromatin landscape in normal prostate cells by early cancer drivers and effect on therapeutic sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the epigenetics and chromatin loop dynamics of androgen receptor-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. benchchem.com [benchchem.com]
- 7. Best practices for differential accessibility analysis in single-cell epigenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatin accessibility is associated with therapeutic response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SR-4370: Application Notes and Protocols for Western Blot Analysis of Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SR-4370, a potent and selective Class I histone deacetylase (HDAC) inhibitor, for studying histone acetylation. This document includes detailed protocols for western blot analysis, quantitative data on this compound's activity, and diagrams illustrating its mechanism of action.
Introduction
This compound is a small molecule inhibitor targeting Class I HDACs, which are crucial enzymes in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound leads to an increase in histone acetylation, a key post-translational modification associated with a more open chromatin structure and altered gene transcription. This activity makes this compound a valuable tool for research in various fields, including oncology and genetic diseases like Duchenne muscular dystrophy.[1] Western blotting is a fundamental technique to qualitatively and quantitatively assess the impact of this compound on histone acetylation levels within cells and tissues.
Mechanism of Action
Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymes that regulate the acetylation status of lysine (B10760008) residues on histone tails. Acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin state (euchromatin), which is generally permissive for gene transcription. This compound, as a Class I HDAC inhibitor, specifically targets HDAC1, HDAC2, and HDAC3, preventing the removal of acetyl groups from histones. This inhibition results in the accumulation of acetylated histones (hyperacetylation), which in turn alters the expression of various genes.[1] In the context of prostate cancer, this compound has been shown to suppress androgen receptor (AR) signaling and downregulate the MYC oncogene network by altering chromatin accessibility at their respective binding sites.[2][3]
Data Presentation
| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |
| IC₅₀ | ~130 nM | ~580 nM | ~6 nM | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental process for its analysis, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for the analysis of histone acetylation by western blot following treatment of cultured cells with this compound.
Materials
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Histone extraction buffers (e.g., Triton Extraction Buffer, 0.2 N HCl) or commercial kits
-
Protein assay reagents (e.g., BCA or Bradford assay kit)
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment and reagents (15% resolving gel recommended)
-
Protein transfer system and PVDF or nitrocellulose membranes (0.2 µm pore size recommended for histones)
-
Tris-buffered saline with Tween 20 (TBST: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween 20)
-
Blocking buffer (5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST)
-
Primary antibodies:
-
Anti-acetyl-Histone H3 (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27)
-
Anti-total-Histone H3 (for loading control)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Protocol
1. Cell Culture and Treatment
-
Plate cells at a suitable density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
2. Histone Extraction (Acid Extraction Method) [5]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding Triton Extraction Buffer (TEB) and incubating on a rotator for 10 minutes at 4°C.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclear pellet with TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histones.
-
Neutralize the acid by adding Tris-HCl (pH 8.0).
3. Protein Quantification
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing equal amounts of histone extract with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto a high-percentage (e.g., 15%) SDS-PAGE gel to ensure proper separation of low molecular weight histones.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the specific acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C, following the manufacturer's recommended dilution.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., anti-total-Histone H3).
5. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetyl-histone band to the corresponding total histone band for each sample.
-
Calculate the fold change in histone acetylation relative to the vehicle-treated control.
Conclusion
This compound is a powerful tool for investigating the role of Class I HDACs in various biological processes. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments to study the effects of this compound on histone acetylation. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, will be crucial for obtaining high-quality, reproducible data.
References
SR-4370: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4370 is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs), with particularly high potency against HDAC3.[1][2] It is a benzoylhydrazide-class compound identified for its ability to reactivate latent HIV-1.[3][4] this compound's mechanism of action involves the inhibition of HDACs 1, 2, and 3, which leads to histone hyperacetylation, resulting in a more open chromatin structure that facilitates gene expression.[1][5] This activity makes it a valuable tool for research in areas such as HIV latency, cancer biology, and epigenetic regulation. In preclinical prostate cancer models, this compound has been observed to suppress androgen receptor (AR) signaling and downregulate the MYC oncogenic network.[6][7] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2′,3′-difluoro-[1,1′-biphenyl]-4-carboxylic acid, 2-butylhydrazide | [5] |
| Molecular Formula | C17H18F2N2O | [2] |
| Molecular Weight | 304.33 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥99% | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 150 mg/mL (492.89 mM) | [2][9] |
| Aqueous Buffer | Limited solubility | [10] |
Table 3: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 | Reference |
| HDAC1 | ~0.13 µM | [2][7] |
| HDAC2 | ~0.58 µM | [2][7] |
| HDAC3 | ~0.006 µM (6 nM) | [2][7] |
| HDAC6 | ~3.4 µM | [2] |
| HDAC8 | ~2.3 µM | [2] |
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 | Reference |
| MDA-MB-231 (Breast Cancer) | ~12.6 µM | [2][11] |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Prepare a stock solution of this compound in DMSO.[7] A concentration of 10 mM is commonly used.[12] For example, to prepare a 10 mM stock solution, dissolve 3.04 mg of this compound (MW: 304.33) in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[2]
In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
This compound stock solution (in DMSO)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorometric plate reader
Protocol:
-
Prepare serial dilutions of the this compound stock solution in HDAC Assay Buffer to achieve a range of final concentrations for testing.[7]
-
In a 96-well black microplate, add the diluted this compound or a vehicle control (DMSO) to the respective wells.[7]
-
Add the diluted recombinant HDAC enzyme to each well.[1]
-
Allow the enzyme and inhibitor to pre-incubate for approximately 15 minutes at room temperature.[7]
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.[7]
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[7]
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader (Excitation: 350-380 nm, Emission: 440-460 nm).[1]
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Cell Viability Assay (Resazurin-based)
Objective: To assess the cytotoxicity of this compound in a cell-based assay.
Materials:
-
Relevant cell line (e.g., PBMCs, CD4+ T cells)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Resazurin-based reagent (e.g., alamarBlue™)
-
96-well cell culture plates
-
Spectrophotometer or fluorometer
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density.[13]
-
Treat the cells with a range of this compound concentrations, including a vehicle control (DMSO).[13]
-
Incubate the cells for the desired period (e.g., 24-72 hours).[13]
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.[13]
-
Incubate for 1-4 hours, allowing viable cells to convert resazurin (B115843) to the fluorescent resorufin.[13]
-
Measure the fluorescence or absorbance.[13]
HIV-1 Latency Reversal Assay (Jurkat-LTR-GFP Model)
Objective: To evaluate the ability of this compound to reactivate latent HIV-1.
Materials:
-
Jurkat-LTR-GFP cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
384-well plates
-
High-content imaging system or flow cytometer
Protocol:
-
Culture Jurkat-LTR-GFP cells in supplemented RPMI 1640 medium.[5]
-
Seed the cells into 384-well plates at a density of 5 x 10^4 cells per well.[5]
-
Add this compound at the desired final concentration (e.g., 10 µM).[5] Include PMA as a positive control and DMSO as a negative control.[5]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Quantify GFP expression using a high-content imaging system or flow cytometry.[5]
-
Cell viability can be assessed simultaneously using a nuclear stain (e.g., Hoechst 33342) and a viability dye.[5]
Modified Viral Outgrowth Assay
Objective: To assess the ability of this compound to induce the production of replication-competent virus from latently infected cells.
Materials:
-
CD4+ T cells isolated from healthy donors
-
ACH-2 cells (a T cell line with an integrated latent HIV-1 provirus)
-
SupT1-CCR5 cells
-
Phytohemagglutinin (PHA)
-
This compound stock solution (in DMSO)
-
PMA (positive control)
-
HIV-1 p24 ELISA kit
Protocol:
-
Isolate and activate CD4+ T cells from healthy donor PBMCs using PHA.[5]
-
Co-culture the activated CD4+ T cells with a small number of ACH-2 cells.[5]
-
Treat the co-culture with various concentrations of this compound, PMA (positive control), or DMSO (negative control).[5]
-
After 18 hours of incubation, wash the cells to remove the compounds.[5]
-
Add SupT1-CCR5 cells to the culture to amplify any reactivated virus.[13]
-
Continue to incubate the co-culture for 7-14 days, collecting the supernatant periodically.[13]
-
Measure the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit.[13]
Visualizations
Caption: Mechanism of action of this compound in modulating gene expression.
Caption: this compound mediated reversal of HIV-1 latency.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Effects of SR-4370 on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4370 is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs), with particularly high efficacy against HDAC1, HDAC2, and HDAC3.[1][2][3][4] HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these enzymes, this compound can alter chromatin structure and reprogram transcription.[1][2] While primarily investigated for its therapeutic potential in oncology and as a latency-reversing agent in HIV research, this compound is also a valuable tool for studying the role of class I HDACs in immune cell function.[1][2]
Notably, studies have shown that this compound can reactivate latent HIV-1 without inducing broad T-cell activation.[1][5][6] This suggests that this compound is not a direct T-cell activator but rather a modulator of T-cell transcriptional programs. These application notes provide protocols to investigate the effects of this compound on T-cell activation induced by conventional methods, such as T-cell receptor (TCR) and CD28 co-stimulation.
Data Presentation
This compound Inhibitory Concentrations (IC50)
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various HDAC isoforms. This data highlights its selectivity for class I HDACs.
| HDAC Isoform | IC50 Value (µM) |
| HDAC1 | ~0.13 |
| HDAC2 | ~0.58 |
| HDAC3 | ~0.006 |
| HDAC6 | ~3.4 - 3.7 |
| HDAC8 | ~2.3 |
Data compiled from multiple sources.[2][4]
Recommended Working Concentrations for In Vitro T-Cell Studies
The optimal concentration of this compound is cell-type and assay dependent. A dose-response experiment is always recommended. Based on published IC50 values, the following concentration range is suggested for initial studies.
| Concentration Range | Rationale |
| 10 nM - 1 µM | This range covers the IC50 values for the target class I HDACs (HDAC1, 2, and 3).[1][2] |
| 1 µM - 20 µM | Higher concentrations may be required in some cell lines or for observing effects on less sensitive HDACs.[1] |
Note: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).[2]
Signaling Pathways and Experimental Workflow
T-Cell Activation Signaling Pathway
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC), and a co-stimulatory signal, typically from the interaction of CD28 on the T-cell with CD80/CD86 on the APC.[7] This dual signaling cascade leads to the activation of downstream pathways, including those involving LCK, ZAP70, PLCγ, and subsequent activation of transcription factors like NFAT, AP-1, and NF-κB, which drive the expression of genes associated with T-cell activation, proliferation, and effector function.[7][8] HDAC inhibitors like this compound can modulate the accessibility of these genes to transcription factors, thereby influencing the outcome of the activation process.
Caption: Generalized T-cell activation signaling pathway and the point of modulation by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on T-cell activation in vitro.
Caption: Workflow for studying the effects of this compound on T-cell activation.
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
Objective: To assess the effect of this compound on the activation, proliferation, and cytokine production of primary human or murine T-cells.
Materials:
-
Primary human or murine T-cells (isolated from PBMCs or spleens)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
T-cell activation beads (e.g., anti-CD3/CD28 coated beads) or plate-bound antibodies
-
96-well flat-bottom culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8, CD25, CD69)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
ELISA or Cytometric Bead Array (CBA) kits for cytokine detection (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using a negative selection kit to obtain a pure population of CD3+ T-cells.
-
Cell Staining (for Proliferation):
-
Cell Plating:
-
Resuspend the T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate (1 x 10^5 cells/well).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells to achieve the desired final concentrations.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
T-Cell Activation:
-
Add anti-CD3/CD28 stimulation beads to the wells at the manufacturer's recommended ratio (e.g., 1:1 bead-to-cell ratio).
-
Alternatively, use plates pre-coated with anti-CD3 antibody (5-10 µg/mL) and add soluble anti-CD28 antibody (1-5 µg/mL).[10]
-
-
Incubation:
-
Analysis:
-
Cytokine Analysis:
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure cytokine concentrations (e.g., IL-2, IFN-γ) using ELISA or a CBA kit according to the manufacturer's instructions.
-
-
Flow Cytometry (Activation Markers and Proliferation):
-
Harvest the cells and wash them with PBS containing 2% FBS (FACS buffer).
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8, CD25, CD69) for 30 minutes on ice.[9]
-
Wash the cells again and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the expression of CD69 and CD25 on CD4+ and CD8+ T-cell populations.[9]
-
For proliferation, analyze the dilution of the CFSE or CellTrace Violet dye. Each cell division will result in a halving of the fluorescence intensity.[9]
-
-
Conclusion
This compound serves as a specific chemical probe to explore the role of class I HDACs in T-cell biology. The protocols outlined here provide a framework for investigating how this compound-mediated HDAC inhibition modulates T-cell activation, proliferation, and effector functions. Such studies are critical for understanding the epigenetic regulation of immunity and may inform the development of novel immunomodulatory therapies for a range of diseases, from cancer to autoimmune disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. youtube.com [youtube.com]
- 8. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for SR-4370 Use in J-Lat Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SR-4370, a novel benzoylhydrazide-class histone deacetylase (HDAC) inhibitor, in J-Lat cell lines as a model for HIV-1 latency reversal. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant experiments.
Introduction to this compound
This compound is a small molecule identified as a potential latency-reversing agent (LRA) for HIV-1.[1] It functions as a selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[2][3] In the context of HIV-1 latency, the viral promoter, the Long Terminal Repeat (LTR), is often transcriptionally silenced due to the recruitment of HDACs, which lead to a condensed chromatin structure.[1][2] By inhibiting these enzymes, this compound promotes histone acetylation, resulting in a more open chromatin state that facilitates the transcription of latent proviral DNA.[1][2] This "shock and kill" strategy aims to reactivate latent HIV-1, making the infected cells visible to the immune system for clearance.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro activity and cytotoxicity profile of this compound from foundational studies.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | ~0.13 - 0.5 |
| HDAC2 | ~0.1 - 0.58 |
| HDAC3 | ~0.006 - 0.06 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
| Data is sourced from cell-free assays.[1] |
Table 2: Efficacy and Cytotoxicity of this compound in HIV-1 Latency and Primary Cells
| Cell Line/Cell Type | Assay | This compound Concentration | Result | Positive Control | Reference |
| J-Lat 8.4 | GFP Reporter Assay | 10 µM | Statistically significant increase in GFP-positive cells | PMA | [2] |
| ACH-2 | p24 ELISA | 10 µM | Statistically significant increase in p24 production (p=0.019) | PMA | [2][4] |
| PBMCs | Cell Viability Assay | Up to 100 µM | Low toxicity observed | N/A | [2] |
| CD4+ T cells | Flow Cytometry (CD69/CD25) | Not specified | No significant T-cell activation | N/A | [2][4] |
| PBMCs | Immunophenotyping | Not specified | No significant changes in immune cell populations | N/A | [2][5] |
Note: Specific EC50 values for latency reversal in J-Lat cells are not publicly available in the cited literature.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits HDACs, leading to chromatin remodeling and HIV-1 transcription.
Caption: Experimental workflow for assessing this compound in J-Lat cells.
Experimental Protocols
J-Lat cell lines (e.g., clones 8.4, 9.2, 10.6) are Jurkat T-cell derivatives that contain a latent, integrated HIV-1 provirus where the nef gene is replaced by a Green Fluorescent Protein (GFP) reporter.[6][7]
-
Media: RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[4][8]
-
Subculture: Split cultures to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Biosafety: All work with J-Lat cells should be conducted under Biosafety Level 2+ (BSL-2+) or BSL-3 conditions, depending on institutional guidelines.[1][4]
This protocol is used to quantify the ability of this compound to reactivate latent HIV-1, measured by GFP expression.[1]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed J-Lat cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.[2][9]
-
Compound Preparation: Prepare 2x working solutions of this compound at various concentrations (e.g., 0.1 to 100 µM) in culture medium.[2] Prepare 2x solutions of PMA (e.g., 20 ng/mL) and a DMSO vehicle control.
-
Treatment: Add 100 µL of the 2x compound solutions to the appropriate wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[1][9]
-
Harvesting and Analysis:
-
This assay confirms that the reactivated virus is replication-competent.[4]
-
Materials:
-
Procedure:
-
Cell Preparation: Isolate and activate primary CD4+ T cells.[1]
-
Co-culture Setup: "Spike" the activated CD4+ T cells with a small number of ACH-2 cells.[1][3]
-
Treatment: Treat the co-culture with this compound, a vehicle control (DMSO), or a positive control (PMA).[4]
-
Incubation and Wash: Incubate for 18 hours, then wash the cells thoroughly to remove the compounds.[2][4]
-
Viral Expansion: Add SupT1-CCR5 cells to the culture to amplify any released virus.[2][4]
-
Readout: After 7-14 days, collect the culture supernatant and quantify the p24 viral capsid protein using an ELISA kit.[1][2]
-
It is crucial to assess whether this compound is toxic to cells at concentrations effective for latency reversal.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate as described in the latency reversal assay.
-
Treat cells with a range of this compound concentrations.
-
Incubate for the same duration as the latency reversal assay (e.g., 24-48 hours).[1]
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure luminescence, fluorescence, or count viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
This protocol confirms the on-target activity of this compound by detecting changes in histone acetylation.[9]
-
Materials:
-
J-Lat cells.
-
This compound.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and Western blotting apparatus.
-
Antibodies: anti-acetylated Histone H3 (or H4) and anti-total Histone H3 (or H4) as a loading control.
-
Secondary antibodies and detection reagents.
-
-
Procedure:
-
Treat J-Lat cells with this compound for a defined period (e.g., 4-24 hours).
-
Harvest cells and prepare whole-cell lysates.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated and total histone H3.
-
Incubate with appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence imager. A dose-dependent increase in the ratio of acetylated to total histone H3 confirms target engagement.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel HIV-1 Latency-Reversing Agents from a Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell line-dependent variability in HIV activation employing DNMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell line information [protocols.io]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for SR-4370 Treatment of C4-2 Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4370 is a novel benzoylhydrazide-class inhibitor of class I histone deacetylases (HDACs), demonstrating high potency and selectivity for HDAC1, HDAC2, and HDAC3.[1][2] These enzymes play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the progression of various cancers, including prostate cancer.[3][4] In prostate cancer, class I HDACs are crucial for the activation of androgen receptor (AR) mediated transcription, a key driver of tumor growth.[3][4]
The C4-2 cell line, derived from the LNCaP cell line, represents a model of androgen-independent prostate cancer and is known for its resistance to conventional therapies.[5][6] Preclinical studies have shown that this compound can suppress AR signaling, downregulate the expression of AR and its splice variants, inhibit the MYC oncogenic network, and alter chromatin states in prostate cancer cells.[3][4] Notably, this compound has been observed to sensitize C4-2 prostate cancer cells to the second-generation antiandrogen enzalutamide, suggesting its potential in overcoming therapeutic resistance.[3][4]
These application notes provide detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in C4-2 prostate cancer cells.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the key in vitro activities of this compound.
| Target | IC50 (µM) |
| HDAC1 | ~0.13 |
| HDAC2 | ~0.58 |
| HDAC3 | ~0.006 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
| Table 1: Enzymatic inhibitory activity of this compound against various HDAC isoforms. Data is compiled from publicly available sources.[2][7] |
| Cell Line | Treatment | Effect |
| C4-2 | This compound | Suppression of cell proliferation |
| C4-2 | This compound + Enzalutamide | Sensitization to enzalutamide |
| Table 2: Qualitative summary of this compound's effect on C4-2 prostate cancer cells as described in research abstracts.[3][4] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Experimental Workflow for Assessing this compound Efficacy
Experimental Protocols
Cell Culture
C4-2 prostate cancer cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments investigating androgen receptor signaling, cells can be cultured in a steroid-depleted medium (RPMI-1640 with charcoal-stripped FBS) prior to treatment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well cell culture plates
-
C4-2 cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed C4-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
6-well cell culture plates
-
C4-2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed C4-2 cells in 6-well plates.
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting
This technique is used to detect and quantify specific proteins, such as AR and MYC.
Materials:
-
C4-2 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse treated and control C4-2 cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Chromatin Accessibility Assay (ATAC-seq)
ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) is used to identify open chromatin regions genome-wide.
Materials:
-
C4-2 cells treated with this compound
-
ATAC-seq kit (containing Tn5 transposase and buffers)
-
DNA purification kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Protocol:
-
Harvest approximately 50,000 treated and control C4-2 cells.
-
Lyse the cells to isolate nuclei.
-
Perform the transposition reaction by treating the nuclei with Tn5 transposase, which will fragment the DNA in open chromatin regions and ligate sequencing adapters.
-
Purify the transposed DNA.
-
Amplify the DNA library by PCR to add sequencing indices.
-
Purify the final library and assess its quality.
-
Sequence the library on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differential chromatin accessibility between treated and control cells.
Conclusion
This compound represents a promising therapeutic agent for the treatment of advanced prostate cancer, particularly in the context of castration-resistant disease. Its selective inhibition of class I HDACs leads to the suppression of the AR signaling axis and other critical oncogenic pathways. The provided protocols offer a framework for the detailed investigation of this compound's effects on C4-2 prostate cancer cells, which will be crucial for its further preclinical and potential clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The radiation response of androgen-refractory prostate cancer cell line C4-2 derived from androgen-sensitive cell line LNCaP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The radiation response of androgen-refractory prostate cancer cell line C4-2 derived from androgen-sensitive cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for SR-4370 and Enzalutamide Combination Therapy in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent second-generation androgen receptor (AR) signaling inhibitor that has become a standard of care in the treatment of castration-resistant prostate cancer (CRPC). It functions by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA. Despite its initial efficacy, a significant number of patients develop resistance to enzalutamide, often through mechanisms that reactivate the AR signaling pathway, such as AR overexpression, mutations, or the expression of constitutively active AR splice variants (AR-Vs).
SR-4370 is a novel and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. These enzymes play a critical role in the epigenetic regulation of gene expression. Class I HDACs are known to be crucial for the activation of AR-mediated transcription. Preclinical evidence indicates that this compound suppresses AR signaling, downregulates the expression of AR and AR-Vs, and inhibits the proliferation of prostate cancer cells in vitro and tumor growth in vivo.[1][2] An abstract presented at the 2019 American Association for Cancer Research (AACR) Annual Meeting provided initial evidence that this compound can sensitize castration-resistant prostate cancer (C4-2) cells to enzalutamide, suggesting a synergistic therapeutic effect.[1][2][3]
These application notes provide a detailed framework and representative protocols for investigating the combination of this compound and enzalutamide in prostate cancer models. The methodologies described are based on established practices for evaluating synergistic effects of combination therapies in cancer research.
Rationale for Combination Therapy
The combination of this compound and enzalutamide is based on their complementary mechanisms of action targeting the AR signaling axis at different levels:
-
Enzalutamide: Directly antagonizes the androgen receptor.
-
This compound: As a class I HDAC inhibitor, it is proposed to epigenetically repress the expression of the AR gene and its splice variants, as well as other genes involved in cell proliferation and survival.
This dual-pronged approach has the potential to overcome common mechanisms of resistance to enzalutamide that involve the reactivation of AR signaling. By downregulating AR expression, this compound may restore or enhance the sensitivity of prostate cancer cells to enzalutamide.
Proposed Signaling Pathway and Mechanism of Action
The synergistic effect of combining this compound and enzalutamide can be visualized through their impact on the AR signaling pathway. Enzalutamide directly inhibits the androgen receptor, while this compound acts at the epigenetic level by inhibiting class I HDACs. This inhibition leads to increased histone acetylation, resulting in a more open chromatin structure that can alter gene transcription. Specifically, this compound has been shown to downregulate the expression of AR, AR-Vs, and MYC, a key oncogenic network.[1][2]
Caption: Proposed mechanism of this compound and enzalutamide synergy.
Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound and enzalutamide combination therapy.
In Vitro Cell-Based Assays
a. Cell Lines:
-
Enzalutamide-sensitive: LNCaP, VCaP
-
Enzalutamide-resistant: C4-2, MR49F, or lab-derived resistant lines.
-
AR-negative (as a control): PC-3, DU145
b. Cell Viability/Proliferation Assay (MTS/MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, and to assess for synergistic, additive, or antagonistic effects.
Protocol:
-
Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a matrix of this compound and enzalutamide concentrations, both alone and in combination. A vehicle control (DMSO) should be included.
-
Incubate the plates for 48-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for cell viability/proliferation assay.
c. Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the combination therapy.
Protocol:
-
Seed cells in 6-well plates and treat with this compound, enzalutamide, or the combination for 48 hours.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
d. Western Blot Analysis
Objective: To assess the effect of the combination therapy on the expression of key proteins in the AR signaling pathway and apoptosis pathways.
Protocol:
-
Treat cells with this compound, enzalutamide, or the combination for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include: AR, AR-V7, PSA, c-Myc, PARP, Caspase-3, Acetyl-Histone H3, and β-actin (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the this compound and enzalutamide combination in a preclinical mouse model.
Protocol:
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Cell Implantation: Subcutaneously inject enzalutamide-resistant prostate cancer cells (e.g., C4-2) into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Enzalutamide alone
-
This compound and Enzalutamide combination
-
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. Dosing and schedule should be optimized in preliminary studies.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Pharmacodynamic Studies: Collect tumors for analysis of histone acetylation, AR target gene expression, and other relevant biomarkers by Western blot or immunohistochemistry.
Data Presentation
As specific quantitative data for the this compound and enzalutamide combination is not yet published, the following tables are templates based on data from studies with similar combination therapies. These should be populated with experimentally derived data.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Drug | IC50 (µM) |
| Enzalutamide-Sensitive (e.g., LNCaP) | This compound | Experimental Value |
| Enzalutamide | Experimental Value | |
| Enzalutamide-Resistant (e.g., C4-2) | This compound | Experimental Value |
| Enzalutamide | Experimental Value |
Table 2: Combination Index (CI) Values in C4-2 Cells
| This compound (µM) | Enzalutamide (µM) | Fraction Affected (Fa) | Combination Index (CI) |
| Conc. 1 | Conc. A | Experimental Value | Calculated Value |
| Conc. 2 | Conc. B | Experimental Value | Calculated Value |
| Conc. 3 | Conc. C | Experimental Value | Calculated Value |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Experimental Value | - |
| This compound | Experimental Value | Calculated Value |
| Enzalutamide | Experimental Value | Calculated Value |
| This compound + Enzalutamide | Experimental Value | Calculated Value |
Conclusion
The combination of this compound and enzalutamide represents a promising therapeutic strategy for prostate cancer, particularly in the context of enzalutamide resistance. The provided protocols offer a comprehensive framework for the preclinical evaluation of this combination therapy. Rigorous investigation is warranted to establish the optimal dosing and scheduling and to fully elucidate the molecular mechanisms underlying the synergistic activity of these two agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SR-4370 Concentration to Minimize Cytotoxicity
Welcome to the technical support center for SR-4370. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration to minimize cytotoxicity while maximizing its therapeutic efficacy in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), with particularly high affinity for HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound leads to an increase in histone acetylation. This alteration in chromatin structure can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis, making it a promising anti-cancer agent.[2]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated cytotoxic effects in breast cancer cells and has been shown to suppress the proliferation of prostate cancer cell lines.[1][3] Its mechanism of action, which involves the downregulation of androgen receptor (AR) signaling and the MYC oncogenic network, suggests potential utility in cancers dependent on these pathways.[1]
Q3: Why am I observing high cytotoxicity in my experiments?
A3: High cytotoxicity can result from several factors, including this compound concentration, duration of exposure, and the specific sensitivity of the cell line being used. It is crucial to perform a dose-response analysis to determine the optimal concentration for your experimental system. Prolonged exposure to HDAC inhibitors can also lead to increased cell death.[4]
Q4: How can I minimize cytotoxicity to non-cancerous cells?
A4: Establishing a therapeutic window is key. This involves identifying a concentration of this compound that is cytotoxic to cancer cells but has minimal effect on normal, non-cancerous cells. This typically requires performing comparative cytotoxicity assays on both cancerous and normal cell lines in parallel. Additionally, optimizing the duration of exposure can help to minimize off-target effects.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]
-
Issue 2: No Significant Cytotoxicity Observed in Cancer Cells
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure time for inducing cytotoxicity.[4]
-
-
Possible Cause: Cell line is resistant to this compound.
-
Solution: Consider the expression levels of class I HDACs in your cell line. You may also investigate potential synergistic effects by combining this compound with other anti-cancer agents.[2]
-
Data Presentation
In Vitro Inhibitory and Cytotoxic Activity of this compound
| Target | Cell Line | Cancer Type | IC50 (µM) |
| HDAC1 | - | - | ~0.13 |
| HDAC2 | - | - | ~0.58 |
| HDAC3 | - | - | ~0.006 |
| HDAC6 | - | - | ~3.4 |
| HDAC8 | - | - | ~2.3 |
| Cell Viability | MDA-MB-231 | Breast Cancer | 12.6[3] |
| Cell Proliferation | Prostate Cancer Cell Lines | Prostate Cancer | Proliferation Suppressed (Specific IC50 not reported)[1] |
Note: IC50 values for HDAC inhibition are from cell-free assays. Cytotoxicity is cell-line dependent and the provided values are for reference. It is essential to determine the IC50 for your specific cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Signaling Pathways of this compound
Caption: this compound inhibits Class I HDACs, leading to transcriptional changes that suppress oncogenic pathways and induce apoptosis.
Experimental Workflow for Optimizing this compound Concentration
References
SR-4370 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with SR-4370 in aqueous solutions during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is recommended to prepare high-concentration stock solutions in DMSO, for example, at 10 mM or even higher (≥ 150 mg/mL).[1][2][3] Always use freshly opened, anhydrous DMSO to avoid introducing moisture, which can impact the compound's stability and solubility.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common issue for compounds with poor aqueous solubility like this compound. The DMSO keeps the compound solubilized at high concentrations, but when this stock is diluted into an aqueous medium where the compound is less soluble, it can precipitate out of the solution. This is often referred to as "crashing out."
Q3: What is the maximum recommended final concentration of DMSO in my aqueous experimental solution?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent effects on your experimental system. A final DMSO concentration of 0.1% to 0.5% is generally considered acceptable for most cell-based assays. However, it is crucial to include a vehicle control (the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent.
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
A4: Several strategies can be employed to improve the aqueous solubility of this compound. These include the use of co-solvents, pH adjustment (if the compound has ionizable groups), and the use of formulation excipients. For in vivo studies, more advanced formulation strategies such as nanosuspensions or lipid-based formulations may be necessary.[4]
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and mitigate the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocol: Preparation of a Co-solvent-Based Formulation for In Vitro Studies
This protocol provides a starting point for preparing a co-solvent system to improve the solubility of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG 400 (Polyethylene glycol 400)
-
Sterile water or desired aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a high-concentration stock of this compound in DMSO: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare the co-solvent vehicle: Prepare a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% sterile water (v/v/v).
-
Dissolve this compound in the co-solvent vehicle:
-
First, dissolve the required amount of this compound powder completely in the DMSO portion of the vehicle.
-
Next, add the PEG 400 to the this compound/DMSO solution and vortex thoroughly.
-
Finally, add the sterile water or buffer dropwise while continuously vortexing to prevent precipitation.[4]
-
-
Observation: Observe the final formulation for any signs of precipitation. If the solution is clear, it can be further diluted into your experimental medium. Note that the final concentration of the co-solvents should be kept as low as possible in the final assay.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results with this compound can often be linked to poor bioavailability in the assay due to solubility issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocol: Kinetic Aqueous Solubility Assay
This protocol helps determine the apparent solubility of this compound in a specific aqueous buffer.[4]
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
0.45 µm filter
-
HPLC-UV or LC-MS system for concentration analysis
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to the aqueous buffer to a final concentration that is expected to exceed the solubility limit.
-
Shake the solution vigorously for 1-2 hours at room temperature.
-
Filter the solution through a 0.45 µm filter to remove any precipitated compound.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method. The measured concentration represents the kinetic aqueous solubility.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Molarity | Reference |
| DMSO | ≥ 150 mg/mL | 492.89 mM | [1][2] |
| DMSO | 10 mM | 10 mM | [3] |
| Ethanol | Soluble | Not specified | [5] |
| Aqueous Buffers | Poorly soluble | Not specified | [4] |
Table 2: IC₅₀ Values of this compound for HDAC Isoforms
| HDAC Isoform | IC₅₀ (µM) | Reference |
| HDAC1 | ~0.13 | [6] |
| HDAC2 | ~0.58 | [6] |
| HDAC3 | ~0.006 | [6] |
| HDAC6 | ~3.4 | [7] |
| HDAC8 | ~2.3 | [7] |
Signaling Pathway
This compound is a potent inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[5][8] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, resulting in a more open and transcriptionally active chromatin structure. This can lead to the re-expression of silenced tumor suppressor genes and the downregulation of oncogenic signaling pathways, such as the androgen receptor (AR) signaling pathway in prostate cancer.[6]
Caption: Proposed mechanism of action for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
troubleshooting SR-4370 ATAC-seq data variability
This technical support center provides troubleshooting guidance for researchers encountering variability in ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) data, particularly in the context of experiments involving the compound SR-4370.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ATAC-seq library yield is significantly lower in this compound treated samples compared to my vehicle control. What could be the cause?
Low library yield in drug-treated samples can stem from several factors. This compound could be inducing cytotoxicity, leading to fewer viable cells and poor-quality nuclei. Alternatively, the compound might alter chromatin structure in a way that sterically hinders the Tn5 transposase, or directly inhibits its enzymatic activity.
Troubleshooting Steps:
-
Assess Cell Viability: Perform a dose-response experiment and assess cell viability (e.g., using Trypan Blue or a fluorescence-based assay) after this compound treatment. If viability is low, consider reducing the compound concentration or treatment duration.
-
Optimize Nuclei Isolation: Ensure your nuclei isolation protocol is robust and efficient for both treated and untreated cells. Visually inspect nuclei integrity under a microscope after isolation.
-
Titrate Tn5 Transposase: The optimal ratio of Tn5 transposase to nuclei can be affected by drug treatment.[1] Perform a titration experiment to find the optimal enzyme concentration for your this compound treated samples.[2]
-
Check for Contaminants: Ensure the final purified DNA is free of inhibitors that might affect downstream enzymatic reactions like PCR.
Q2: The fragment size distribution of my this compound treated libraries looks different from the control. What does this indicate?
An altered fragment size distribution is a common indicator of technical variability or a biological effect of the treatment.[3] A typical ATAC-seq library shows a prominent peak at <100 bp (nucleosome-free regions, NFRs) and a periodic pattern of peaks representing mono-, di-, and tri-nucleosomes.[4]
-
Shift to smaller fragments: This may indicate "over-tagmentation," where the Tn5 enzyme is too active relative to the amount of accessible chromatin, potentially due to this compound inducing widespread chromatin opening or cell death leading to DNA degradation.[5]
-
Shift to larger fragments: This suggests "under-tagmentation," where Tn5 access is limited.[6] This could be a biological effect of this compound causing chromatin compaction, or a technical issue like an insufficient amount of Tn5 enzyme for the number of nuclei.[1][6]
Troubleshooting Steps:
-
Reference the Workflow: First, ensure all steps in the experimental workflow were followed correctly.
-
Optimize Tn5 Ratio: As with low library yield, optimizing the Tn5 transposase-to-nuclei ratio is a critical step to normalize tagmentation across samples.[7]
-
Evaluate PCR Cycles: An incorrect number of PCR cycles can bias the fragment size distribution. Optimize PCR cycles for each sample group independently if necessary.
Q3: I'm observing significant batch effects between my this compound experiments performed on different days. How can I minimize this?
Batch effects are a common source of technical variation that can confound biological results.[8] They can be introduced at multiple stages, including cell culture, nuclei preparation, and library construction.[9][10]
Mitigation Strategies:
-
Experimental Design: Whenever possible, process control and this compound treated samples in the same batch. If multiple batches are unavoidable, include a common reference sample in each batch to help normalize the data during analysis.
-
Pooled Transposition: For single-cell ATAC-seq, methods like MULTI-ATAC that pool samples before the transposition step can effectively eliminate batch effects caused by variable nuclei-to-Tn5 ratios.[9][10][11]
-
Consistent Protocols: Use the same reagent lots and follow protocols with extreme consistency.
-
Computational Correction: During data analysis, use computational tools like Harmony or functions within packages like Signac and Liger to correct for known batch variables.[8]
Q4: My Transcription Start Site (TSS) enrichment score is low in treated samples. What does this mean and how can I fix it?
The TSS enrichment score is a key quality control metric that reflects the signal-to-noise ratio. A low score (typically below 6-7, though this can be cell-type dependent) indicates poor enrichment of accessible chromatin at promoter regions compared to background.[3] This could be due to poor library quality, suboptimal tagmentation, or a biological effect of this compound that globally alters promoter accessibility.
Troubleshooting Steps:
-
Review Fragment Distribution: A poor fragment distribution (e.g., lack of a clear nucleosome-free peak) often correlates with low TSS enrichment.
-
Check Mitochondrial DNA Contamination: High levels of mitochondrial DNA can lead to a lower fraction of reads mapping to nuclear regulatory regions. Consider protocol modifications to reduce mitochondrial content.
-
Re-optimize Tagmentation: Both over- and under-tagmentation can lead to a reduction in the characteristic enrichment of short fragments at the TSS.
Key Quality Control Metrics
Successful ATAC-seq experiments depend on rigorous quality control. Below is a table summarizing key metrics to evaluate your data at different stages of the analysis pipeline.
| QC Stage | Metric | Acceptable Range | Potential Issue if Out of Range |
| Raw Reads | Per Base Sequence Quality (Phred Score) | > 30 for the majority of the read | Poor sequencing run, issues with library quality. |
| Alignment | Alignment Rate (to nuclear genome) | > 95% (values >80% may be acceptable) | High contamination (e.g., mitochondrial DNA), poor read quality.[12] |
| Post-Alignment | Mitochondrial Read Percentage | < 1-5% (can be higher in some tissues) | Inefficient nuclei isolation. |
| PCR Duplication Rate | < 20-30% | Library over-amplification, low library complexity. | |
| Library Quality | Fragment Size Distribution | Clear NFR peak (<100bp) and periodic nucleosome peaks (~200bp, ~400bp) | Suboptimal tagmentation (over/under), DNA degradation.[3] |
| TSS Enrichment Score | > 7 (cell-type dependent) | Low signal-to-noise ratio, poor library quality.[12] | |
| Fraction of Reads in Peaks (FRiP) | > 0.3 (values >0.2 may be acceptable) | Low signal-to-noise, poor enrichment.[12] |
Experimental Protocols
Protocol 1: Nuclei Isolation and Transposition
This protocol outlines a generalized procedure for preparing nuclei and performing the transposition reaction. Optimization of incubation times and reagent concentrations, especially the Tn5:nuclei ratio, is critical.
-
Cell Harvesting: Harvest 50,000 viable cells per sample (both vehicle and this compound treated). Centrifuge at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 50 µL of cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630). Incubate on ice for 10 minutes.
-
Nuclei Pelleting: Centrifuge immediately at 500 x g for 10 minutes at 4°C. Carefully remove the supernatant.
-
Tagmentation Reaction: Resuspend the nuclei pellet in 50 µL of transposition mix (containing 25 µL 2x TD Buffer, 2.5 µL Tn5 Transposase, and nuclease-free water).
-
Incubation: Incubate the reaction at 37°C for 30 minutes in a thermomixer with gentle shaking.
-
DNA Purification: Immediately purify the transposed DNA using a column-based DNA purification kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the purified DNA using indexed primers for 5 cycles initially. Use qPCR to determine the additional number of cycles required to avoid over-amplification.
-
Final Purification: Purify the amplified library using SPRI beads to remove primer-dimers and size-select the library.
Visual Troubleshooting Guides
ATAC-seq Experimental Workflow
The following diagram illustrates the major steps in a typical ATAC-seq experiment, from sample preparation to data analysis.
Caption: High-level overview of the ATAC-seq experimental and computational workflow.
Troubleshooting Logic for Data Variability
This decision tree helps diagnose common sources of variability in ATAC-seq data when comparing control and this compound treated samples.
Caption: A decision tree for troubleshooting ATAC-seq data variability.
References
- 1. researchgate.net [researchgate.net]
- 2. ATAC-seq Optimization for Cancer Epigenetics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accurascience.com [accurascience.com]
- 4. biostars.org [biostars.org]
- 5. What quality control metrics are important in ATAC-seq data? : Basepair Support [support.basepairtech.com]
- 6. Quality Control of ATAC Sequencing Library - CD Genomics [cd-genomics.com]
- 7. Quantification, dynamic visualization, and validation of bias in ATAC-seq data with ataqv - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10xgenomics.com [10xgenomics.com]
- 9. Reducing batch effects in single cell chromatin accessibility measurements by pooled transposition with MULTI-ATAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing batch effects in single cell chromatin accessibility measurements by pooled transposition with MULTI-ATAC [escholarship.org]
- 11. biorxiv.org [biorxiv.org]
- 12. ATAC-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Technical Support Center: Enhancing SR-4370 Bioavailability for In Vivo Research
Welcome to the technical support center for SR-4370. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of this potent and selective Class I HDAC inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guide
Low in vivo efficacy or inconsistent results with this compound can often be attributed to its poor bioavailability, primarily stemming from its low aqueous solubility.[1] This guide provides a systematic approach to identifying and resolving these challenges.
Problem: Suboptimal or variable therapeutic effect in animal models despite administration of a theoretically effective dose.
Possible Cause 1: Poor Aqueous Solubility of this compound
This compound is a crystalline solid with limited solubility in aqueous solutions, which can significantly hinder its absorption from the gastrointestinal tract or other administration sites.[1]
Solution Workflow:
Caption: Troubleshooting workflow for addressing poor bioavailability of this compound.
Possible Cause 2: Inadequate Formulation for the Route of Administration
A simple suspension may be insufficient for a poorly soluble compound like this compound. The choice of vehicle and formulation strategy is critical for ensuring adequate drug exposure.[1]
Solution: Explore advanced formulation strategies to enhance the solubility and dissolution rate of this compound. The selection of an appropriate strategy will depend on the physicochemical properties of this compound and the intended route of administration.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: While comprehensive, peer-reviewed data on the physicochemical properties of this compound are limited, publicly available information from various sources is summarized below. It is highly recommended to perform in-house characterization of your specific batch of the compound.
| Property | Value/Information | Source |
| Molecular Formula | C₁₇H₁₈F₂N₂O | [2][3] |
| Molecular Weight | 304.33 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Aqueous Solubility | Poor/Limited | [1] |
| Solubility in DMSO | ≥ 150 mg/mL (492.89 mM) | [2][4] |
| Predicted LogP | A LogP between 1 and 5 is generally considered favorable for oral absorption. In silico prediction is recommended. | [1] |
Q2: Which formulation strategies are recommended for improving the bioavailability of this compound?
A2: Given this compound's poor aqueous solubility, several formulation strategies can be considered. The following table compares common approaches:[1][5][6]
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvent Systems | Increase solubility using a mixture of water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol). | Simple to prepare, suitable for early-stage studies. | May not be suitable for all routes of administration; potential for precipitation upon in vivo dilution. |
| Nanosuspensions | Reduce particle size to the nanometer range, increasing the surface area for dissolution. | Applicable to poorly soluble drugs; can be used for oral and parenteral routes. | Can be physically unstable (recrystallization); requires careful selection of stabilizers. |
| Solid Dispersions | Disperse the drug in a hydrophilic carrier to enhance its dissolution rate. | Can significantly increase apparent solubility and bioavailability. | Can be physically unstable (recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Dissolve the drug in a mixture of oils, surfactants, and co-solvents that form a micro- or nanoemulsion upon contact with aqueous fluids. | Can enhance solubility and lymphatic absorption, bypassing first-pass metabolism. | Can be complex to formulate and characterize; potential for GI side effects with high surfactant concentrations. |
Q3: How can I assess the permeability of this compound?
A3: Permeability is another critical factor for oral bioavailability. You can estimate or measure permeability using the following methods:
-
In Silico Prediction: Use software to calculate the predicted LogP (a measure of lipophilicity). A LogP between 1 and 5 is generally considered favorable for oral absorption.[1]
-
Caco-2 Permeability Assay: This in vitro method uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, to model the intestinal barrier.[7][8][9] The rate at which this compound crosses this monolayer can predict its in vivo absorption.[7][8][9]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of class I histone deacetylases (HDACs), with particular potency against HDAC1, HDAC2, and HDAC3.[3][10] By inhibiting these enzymes, this compound increases histone acetylation, leading to a more open chromatin structure and altered gene expression.[11] This mechanism is responsible for its anticancer effects, such as the suppression of androgen receptor (AR) signaling in prostate cancer, and its activity as a latency-reversing agent for HIV-1.[3][11][12]
Caption: Simplified signaling pathway for this compound's mechanism of action.
Q5: Are there any published in vivo studies for this compound that I can reference?
A5: Yes, this compound has been shown to be effective in suppressing tumor growth in prostate cancer xenograft models.[3] It has also been identified as a latency-reversing agent for HIV-1.[3][10][12] While these studies confirm the in vivo activity of this compound, they often do not provide detailed formulation information.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol allows for the determination of the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.45 µm filter
-
HPLC-UV or LC-MS system for analysis
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a buffered aqueous solution (e.g., PBS, pH 7.4) to a final concentration exceeding the expected solubility.
-
Shake the solution vigorously for 1-2 hours at room temperature.
-
Filter the solution through a 0.45 µm filter to remove any precipitated compound.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol provides a starting point for developing a simple co-solvent formulation for this compound. Further optimization may be necessary depending on the required dose and route of administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Sterile water or saline
Vehicle Composition (Example):
-
10% DMSO
-
40% PEG 400
-
50% Sterile Water
Procedure:
-
This compound Dissolution: Weigh the required amount of this compound and dissolve it completely in the DMSO portion first.
-
Mixing: Add the PEG 400 to the this compound/DMSO solution and vortex thoroughly.
-
Final Dilution: Add the sterile water dropwise while continuously vortexing to avoid precipitation.
-
Observation: Observe the final formulation for any signs of precipitation. If precipitation occurs, the drug concentration may be too high for this vehicle, and further optimization is needed.
Protocol 3: Caco-2 Permeability Assay
This in vitro assay is used to predict the in vivo intestinal permeability of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
General Workflow:
Caption: Experimental workflow for a Caco-2 permeability assay.
Disclaimer: The information provided in this technical support center is for research use only and is not intended for human or veterinary use. The experimental protocols are provided as a guide and may require optimization for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 11. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
SR-4370 Technical Support Center: Investigating Off-Target Effects in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding SR-4370, a selective class I histone deacetylase (HDAC) inhibitor. The information focuses on identifying and understanding potential off-target effects during in vitro experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoylhydrazide-class, small-molecule inhibitor that selectively targets class I histone deacetylases (HDACs).[1][2] It exhibits the highest potency against HDAC3, with lower activity towards HDAC1 and HDAC2.[3][4][5] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation changes chromatin structure, which in turn modulates the expression of target genes.[2] In cancer models, this has been shown to suppress critical oncogenic signaling pathways, including the Androgen Receptor (AR) and MYC pathways.[1][2][3]
Q2: What is the reported selectivity profile of this compound against different HDAC isoforms?
A2: this compound is highly selective for class I HDACs. In vitro, cell-free assays have determined its 50% inhibitory concentrations (IC50) against various HDAC isoforms, demonstrating a clear preference for HDAC3.[1][3][4][5]
Q3: Are there any known off-targets for this compound or other HDAC inhibitors?
A3: While specific off-target studies for this compound are not extensively documented in publicly available literature, research on other HDAC inhibitors has revealed off-target interactions. For instance, the metallo-beta-lactamase domain-containing protein 2 (MBLAC2) has been identified as a common off-target for hydroxamate-based HDAC inhibitors.[6] Although this compound belongs to the benzoylhydrazide class, this highlights the potential for off-target engagement. At higher concentrations, the likelihood of off-target effects that could contribute to cytotoxicity increases.[2]
Q4: I'm observing higher than expected cytotoxicity in my cancer cell line. Could this be an off-target effect?
A4: While possible, it is also crucial to consider other factors. The cytotoxic potency of this compound can vary significantly between different cancer cell lines. For example, the reported IC50 for cytotoxicity in MDA-MB-231 breast cancer cells is approximately 12.6 µM.[1][4] If you observe cytotoxicity at concentrations significantly lower than the IC50 values for HDAC1 and HDAC2, it could suggest high sensitivity of your cell line to HDAC3 inhibition or potential off-target effects. It is recommended to perform a dose-response curve to determine the IC50 in your specific cell line.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in a specific cancer cell line.
-
Possible Cause 1: High sensitivity to on-target HDAC inhibition. Your cell line may be particularly dependent on the activity of HDAC1, HDAC2, or HDAC3 for survival.
-
Troubleshooting Steps:
-
Confirm IC50: Perform a detailed dose-response experiment to determine the precise IC50 value in your cell line.
-
Assess Target Engagement: Use Western blotting to measure the acetylation of known HDAC substrates (e.g., acetylated histones, acetylated tubulin) at various concentrations of this compound. This will help correlate cytotoxicity with on-target activity.
-
Compare with Other HDAC Inhibitors: Test your cell line's sensitivity to other class I HDAC inhibitors with different selectivity profiles.
-
-
Possible Cause 2: Off-target effects. At higher concentrations, this compound may inhibit other cellular proteins, leading to toxicity.
-
Troubleshooting Steps:
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the potential off-target protein.
-
Proteomic Profiling: For an unbiased approach, consider using chemical proteomics to identify cellular proteins that bind to this compound.
-
Issue 2: Lack of a clear dose-response relationship in my experiments.
-
Possible Cause 1: Compound solubility and stability. this compound may precipitate out of solution at higher concentrations or degrade over time in your cell culture medium.
-
Troubleshooting Steps:
-
Check Solubility: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the culture medium. The stock solution is typically prepared in DMSO.[4]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
-
Possible Cause 2: Cell culture artifacts. Factors such as cell density and edge effects in multi-well plates can lead to variability.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density across all wells.
-
Minimize Edge Effects: Avoid using the outermost wells of a multi-well plate, or fill them with sterile PBS or media to reduce evaporation.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target Isoform | IC50 (µM) |
| HDAC1 | ~0.13 - 0.5 |
| HDAC2 | ~0.1 - 0.58 |
| HDAC3 | ~0.006 - 0.06 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
Data compiled from cell-free assays.[1][3][4][5]
Table 2: Cytotoxicity of this compound in a Cancer Cell Line
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 12.6 |
Experimental Protocols
1. HDAC Inhibitory Activity Assay (Fluorometric)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human HDAC1, HDAC2, and HDAC3.
-
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted HDAC enzyme to the wells of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.[3]
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
-
Visualizations
Caption: On-target signaling pathway of this compound in cancer cells.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SR-4370 HIV Reactivation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-4370 in HIV reactivation assays. Inconsistent results can be a significant challenge, and this resource aims to provide clear solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in HIV latency reversal?
A1: this compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2][3] In latently infected cells, the HIV-1 promoter region (the Long Terminal Repeat or LTR) is often transcriptionally silenced due to the action of HDACs, which remove acetyl groups from histones, leading to a condensed chromatin structure.[2][3] By inhibiting these HDACs, this compound promotes histone acetylation, resulting in a more "open" chromatin structure.[2][3] This open state facilitates the binding of transcription factors like NF-κB, leading to the reactivation of viral gene expression.[4]
Q2: What are the recommended starting concentrations for this compound in different HIV latency models?
A2: The optimal concentration of this compound can vary depending on the cell model and experimental conditions. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific system. However, here are some suggested starting ranges:
| HIV Model | Recommended Starting Concentration Range |
| J-Lat Cell Lines | 0.1 µM - 10 µM |
| Primary CD4+ T Cells | 10 nM - 5 µM |
Note: Always perform cytotoxicity assays in parallel to ensure that the observed reactivation is not an artifact of cellular stress.[3]
Q3: How can I be sure that the observed effects are specific to this compound's HDACi activity and not due to off-target effects?
A3: Distinguishing on-target from off-target effects is critical for accurate interpretation of your results. Here are some recommended control experiments:
-
Use a Structurally Unrelated HDACi: Compare the effects of this compound with another well-characterized class I HDAC inhibitor (e.g., Romidepsin or Vorinostat). Similar outcomes suggest the effects are due to HDAC inhibition.[4]
-
Western Blot for Histone Acetylation: Treat your cells with this compound and perform a western blot to detect changes in the acetylation of histones (e.g., acetylated H3 or H4). A dose-dependent increase in histone acetylation will confirm that this compound is engaging its target.[4]
-
Inactive Analogs: If available, use a structurally similar but inactive analog of this compound as a negative control. This provides a rigorous way to control for off-target effects.[4]
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed with this compound Treatment
High cytotoxicity can confound the interpretation of HIV reactivation data. If you are observing significant cell death in your cultures, consider the following troubleshooting steps:
-
Concentration Optimization: The therapeutic window for this compound can be narrow. It is essential to perform a detailed dose-response curve to identify the concentration that maximizes latency reversal while minimizing cytotoxicity.[4]
-
Incubation Time: Prolonged exposure to HDAC inhibitors can increase toxicity. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal incubation period.[4]
-
Cell Density: Plating cells at an appropriate density is crucial for their viability, especially for primary T cells. Low cell densities can induce apoptosis.[4]
-
Reagent Quality: Ensure that your this compound is of high purity and has been stored correctly. Degradation products can be cytotoxic. Prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C.[4]
-
Donor Variability: When using primary cells from different donors, expect variability in the cytotoxic response. It is advisable to test a range of concentrations for each new donor.[4]
Issue 2: Lack of Significant Latency-Reversing Activity
If you are not observing the expected HIV reactivation with this compound, several factors could be at play:
-
Cell Line Variability: Different clones of latently infected cell lines (e.g., J-Lat clones) have the HIV provirus integrated at different genomic locations, which can affect their responsiveness to LRAs.[4] Some clones may be less sensitive to HDAC inhibitors. If possible, test this compound on multiple cell line clones.
-
Suboptimal Concentration or Incubation Time: As with cytotoxicity, a thorough dose-response and time-course experiment is necessary to determine the optimal conditions for your specific cell model.[4]
-
Quantification Method: The method used to measure latency reversal is critical. While GFP expression is a common readout in reporter cell lines, it may not always correlate directly with the production of viral particles.[4] Consider using more sensitive and quantitative methods such as:
-
Synergistic Combinations: this compound may exhibit enhanced activity when used in combination with other classes of Latency Reversing Agents (LRAs), such as PKC agonists (e.g., prostratin) or BET inhibitors (e.g., JQ1).[4]
Quantitative Data Summary
The following tables summarize key quantitative findings related to this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [2]
| HDAC Isoform | IC50 (µM) |
| HDAC1 | ~0.13 - 0.5 |
| HDAC2 | ~0.1 - 0.58 |
| HDAC3 | ~0.006 - 0.06 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
| Data sourced from cell-free assays. |
Table 2: Efficacy of this compound in HIV-1 Latency Reversal in J-Lat 8.4 Cells [2]
| Treatment | Reactivation (fold change vs. control) | Statistical Significance (p-value) |
| This compound | Significant reactivation observed | 0.019 |
| HPOB (another novel LRA) | Significant reactivation observed | < 0.0001 |
| PMA (Phorbol 12-myristate 13-acetate) | Positive Control | N/A |
| Vehicle Control (e.g., DMSO) | Baseline | N/A |
| This table summarizes findings from a modified viral outgrowth assay where reactivation was determined by p24 ELISA. |
Experimental Protocols
1. J-Lat Cell Reactivation Assay
This assay is used to validate the latency-reversing activity of compounds in a well-characterized model of HIV latency.
-
Cell Culture: Culture J-Lat cells (e.g., clone 8.4) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Setup: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 to 100 µM). Use a positive control such as TNF-α (10 ng/mL) or PMA, and a DMSO vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Determine the percentage of GFP-positive cells using flow cytometry.
-
Cytotoxicity Assessment: Following flow cytometry, assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay.[4]
2. Primary CD4+ T Cell Reactivation Assay
This protocol outlines the measurement of HIV-1 RNA in primary T cells following treatment with this compound.
-
Cell Isolation and Culture: Isolate primary CD4+ T cells from healthy donors.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound. Include a negative control (DMSO) and a positive control (e.g., anti-CD3/CD28 beads).
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total cellular RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR to measure the levels of HIV-1 RNA. Normalize the results to a housekeeping gene.
-
Data Analysis: Calculate the fold change in HIV-1 RNA expression in this compound-treated cells relative to the DMSO control.[4]
Visualizations
Caption: Mechanism of this compound in HIV latency reversal.
Caption: Experimental workflow for an this compound HIV reactivation assay.
References
Technical Support Center: SR-4370 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SR-4370 in Western Blotting experiments. Particular focus is given to resolving the common issue of high background.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in Western Blotting?
A1: this compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2][3] In the context of Western Blotting, it is frequently used to investigate the downstream effects of HDAC inhibition. A primary application is to detect the resulting increase in histone acetylation, a key marker of HDAC inhibition, to confirm the compound's activity in cellular or tissue models.[1]
Q2: What are the target proteins for Western Blot analysis after this compound treatment?
A2: The primary targets for Western Blot analysis following this compound treatment are acetylated histones, particularly acetylated Histone H3. This compound inhibits the removal of acetyl groups from histones, leading to their accumulation.[1] Therefore, an increase in the signal for acetylated histones is the expected outcome and a confirmation of this compound's enzymatic inhibition. This compound has also been shown to downregulate the expression of the Androgen Receptor (AR), its splice variants, and the MYC oncogenic network.[3][4]
Q3: What could be causing high background specifically in my Western Blot for acetylated histones after this compound treatment?
A3: While general causes of high background in Western Blotting are numerous, when specifically analyzing histone acetylation after this compound treatment, some factors are particularly pertinent. Histones are highly abundant, positively charged nuclear proteins. Incomplete cell lysis and nuclear fractionation can lead to contamination of your protein lysate with DNA, which can increase background. Additionally, because the target is a post-translational modification, the choice of blocking buffer is critical. For instance, milk contains the phosphoprotein casein, which can cross-react with antibodies targeting phosphorylated proteins; for phosphorylated targets, BSA is a better blocking agent.[5][6] While this is a different modification, it highlights the importance of matching your blocking agent to your specific target.
Troubleshooting High Background in this compound Western Blots
High background in a Western Blot can obscure the specific signal of your target protein, making data interpretation difficult.[6] This can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[6] Below are common causes and solutions.
Problem: Uniform High Background
A uniform high background often points to issues with blocking, antibody concentrations, or washing steps.[6]
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Optimize your blocking conditions. Increase the concentration of your blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[7] Extend the blocking time to 2 hours at room temperature or overnight at 4°C.[8] Consider adding a mild detergent like Tween-20 (0.05-0.1%) to your blocking buffer to reduce non-specific binding.[9][10] |
| Antibody Concentration Too High | An excess of primary or secondary antibody is a common cause of high background.[6][11] Titrate your antibodies by performing a dilution series to find the optimal concentration that provides a strong specific signal with minimal background.[6] |
| Inadequate Washing | Insufficient washing can leave behind unbound antibodies.[9] Increase the number and duration of your wash steps (e.g., 4-5 washes of 5-10 minutes each).[1][9] Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane and that there is gentle agitation.[9][12] |
| Membrane Dried Out | Never let the membrane dry out during any stage of the Western Blotting process, as this can cause irreversible and non-specific antibody binding.[5][6] |
| Contaminated Buffers | Bacterial growth or other contaminants in your buffers can contribute to high background.[11] It is best practice to use freshly prepared buffers for each experiment.[9] |
| Overexposure | The signal may be too strong due to prolonged exposure time or a highly sensitive detection reagent.[7][9] Reduce the film exposure time or the incubation time with your detection substrate.[9][12] |
Problem: Non-Specific Bands
The appearance of unexpected bands in addition to your target protein can be due to several factors.
| Possible Cause | Recommended Solution |
| Sample Degradation | Protein degradation can result in a smear or a ladder of bands below the expected molecular weight.[6] Always prepare fresh lysates and keep them on ice.[7] It is crucial to add protease and phosphatase inhibitors to your lysis buffer.[7] |
| Non-Specific Antibody Binding | The primary or secondary antibody may be cross-reacting with other proteins in your sample. To check if the secondary antibody is the culprit, perform a control experiment where you omit the primary antibody incubation.[5] If bands still appear, you may need to use a pre-adsorbed secondary antibody.[7] |
| Too Much Protein Loaded | Overloading the gel with protein can lead to non-specific binding.[5] Try reducing the amount of protein loaded per lane.[5] |
Experimental Protocol: Western Blot Analysis of Histone Acetylation Following this compound Treatment
This protocol provides a general framework for assessing changes in histone acetylation upon treatment with this compound.
1. Cell Culture and this compound Treatment:
-
Plate cells at a density that ensures they are in a logarithmic growth phase (approximately 70-80% confluent) at the time of harvest.[1]
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[1]
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line.[3]
-
Include a vehicle control group treated with the same concentration of the solvent as the highest this compound concentration.[1]
-
Incubate the cells for the desired duration (e.g., 24 hours).[1]
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.[1]
-
For analysis of histones, which are nuclear proteins, a nuclear extraction protocol is recommended to enrich your sample for the target proteins.[3]
-
Determine the protein concentration of the nuclear extracts using a standard assay such as a BCA assay.[13]
3. Gel Electrophoresis and Protein Transfer:
-
Mix an equal amount of protein (e.g., 15-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
Load the samples onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[1][3]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For small proteins like histones, a membrane with a smaller pore size (e.g., 0.2 µm) is recommended to prevent them from passing through the membrane during transfer.[3]
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for your target (e.g., acetylated Histone H3) diluted in blocking buffer. The incubation can be for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Quantify the band intensities using densitometry software.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in your this compound Western Blot experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. sinobiological.com [sinobiological.com]
- 6. clyte.tech [clyte.tech]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. westernblot.cc [westernblot.cc]
- 9. arp1.com [arp1.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. origene.com [origene.com]
- 14. rndsystems.com [rndsystems.com]
preventing SR-4370 precipitation in cell culture media
Welcome to the technical support center for SR-4370. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs).[1] It belongs to the benzoylhydrazide class of HDAC inhibitors.[1] Its primary mechanism of action involves the inhibition of HDAC1, HDAC2, and most potently, HDAC3.[1][2] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone and non-histone proteins. This alteration in chromatin structure results in the transcriptional reprogramming of cells.[2] In cancer cells, this can lead to the suppression of oncogenic transcription programs, such as the downregulation of androgen receptor (AR) signaling and MYC expression, ultimately inhibiting cell proliferation and inducing apoptosis.[2][3]
Q2: What are the solubility properties of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5][6] It has been reported to have a solubility in DMSO of ≥ 150 mg/mL (492.89 mM).[4][7] Due to its hydrophobic nature, this compound has limited aqueous solubility, which is a common cause of precipitation when diluting stock solutions into aqueous cell culture media.[8][9]
Q3: My this compound is precipitating in the cell culture medium. What are the common causes?
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue for hydrophobic small molecules and can be attributed to several factors:
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock of this compound directly into a large volume of aqueous media can cause the compound to rapidly "crash out" of solution as the DMSO is diluted.[10]
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its aqueous solubility limit.
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[10][11]
-
Temperature: Diluting the compound in media that is at a lower temperature than the optimal 37°C can decrease its solubility.
Q4: How should I properly store this compound stock solutions?
For long-term stability, it is recommended to store this compound as a solid (powder) at -20°C for up to 3 years or at 4°C for up to 2 years.[7] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[7] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to prepare single-use aliquots of your stock solution.[8][12]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to prevent this compound precipitation in your cell culture experiments.
Problem: this compound precipitates upon addition to cell culture medium.
Solution Workflow:
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
Detailed Steps:
-
Prepare a High-Concentration Stock Solution:
-
Create an Intermediate Dilution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[10]
-
To minimize the risk of precipitation, first, create an intermediate dilution of your high-concentration stock in the pre-warmed medium. For example, if your final desired concentration is 10 µM, you might make a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate stock to the bulk of the pre-warmed medium while gently vortexing or swirling.[10] This gradual dilution helps to prevent rapid solvent exchange.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[11]
-
-
Visual Inspection and Solubility Check:
-
After preparing the final working solution, visually inspect it for any signs of cloudiness or precipitate.
-
For a more quantitative assessment, you can perform a pre-assay solubility check. Prepare a dilution of this compound in your cell culture medium at the desired final concentration. Incubate for the duration of your experiment (e.g., 24, 48 hours) at 37°C. Afterwards, centrifuge the sample and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV to determine the true soluble concentration.[13]
-
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound against HDAC Isoforms [2][4]
| Target Isoform | IC50 (µM) |
| HDAC1 | ~0.13 |
| HDAC2 | ~0.58 |
| HDAC3 | ~0.006 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
Note: These values are derived from in vitro biochemical assays and represent the concentration of this compound required to inhibit 50% of the enzyme's activity. Experimental conditions may vary between studies.[1]
Table 2: Cytotoxicity of this compound in a Cancer Cell Line [2][4]
| Cell Line | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | ~12.6 |
Note: Cytotoxicity data is cell-line and assay-dependent.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
Objective: To prepare a 10 µM final working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution (MW: 304.33), dissolve 3.04 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use volumes and store at -80°C.
-
-
Prepare a 1 mM Intermediate Dilution in DMSO:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform a 1:10 dilution in 100% DMSO to create a 1 mM intermediate stock (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).
-
-
Prepare the Final 10 µM Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add the 1 mM intermediate DMSO stock to the pre-warmed medium at a 1:100 ratio. For example, to prepare 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate stock to 9.9 mL of medium.
-
Immediately and gently vortex the final working solution to ensure homogeneity. The final DMSO concentration will be 0.1%.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathway Diagram
This compound primarily exerts its effects by inhibiting class I HDACs, which leads to the hyperacetylation of histones and subsequent changes in gene expression. In the context of prostate cancer, this has been shown to downregulate the androgen receptor (AR) signaling pathway and the MYC oncogenic network.[3][14]
Caption: this compound inhibits class I HDACs, leading to altered gene expression and suppression of pro-proliferative pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. SR4370 CAS#: 1816294-67-3 [m.chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
SR-4370 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments with SR-4370.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective benzoylhydrazide-class inhibitor of class I histone deacetylases (HDACs), with particularly high potency against HDAC3.[1][2][3] By inhibiting these enzymes, it increases the acetylation of histone and non-histone proteins, which alters chromatin structure and reprograms gene transcription.[2][3] In cancer cells, this can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways, such as the androgen receptor (AR) and MYC signaling networks, resulting in inhibited cell proliferation and apoptosis.[1][3][4][5]
Q2: What are the primary research applications for this compound? A2: this compound has demonstrated potential in two main research areas:
-
Oncology : It has been studied for its effects on prostate and breast cancers, where it has been shown to suppress tumor growth and downregulate key oncogenic drivers.[3][4][5]
-
HIV Research : It acts as a latency-reversing agent (LRA), capable of reactivating latent HIV-1 from reservoirs without causing broad T-cell activation, which is a key goal in "shock and kill" therapeutic strategies.[3][5][6]
Q3: How should I prepare and store this compound stock solutions? A3: this compound is highly soluble in DMSO (≥ 150 mg/mL).[5][7] For long-term storage, the powder form should be kept at -20°C.[5][7] Once dissolved in DMSO, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[5][7]
Q4: What is a recommended starting concentration range for an in vitro dose-response experiment? A4: The optimal concentration is highly dependent on the specific cell line, assay endpoint, and incubation time. A good starting point is to perform a dose-response curve covering a broad range from low nanomolar to mid-micromolar concentrations.[5] Based on its potent inhibition of HDAC3 (IC50 ≈ 0.006 µM) and its cytotoxic effects in cell lines like MDA-MB-231 (IC50 ≈ 12.6 µM), a range of 10 nM to 25 µM is advisable for initial experiments.[1][5][7]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against specific HDAC isoforms and its cytotoxic effects on a cancer cell line.
Table 1: this compound Inhibitory Activity (IC50) Against HDAC Isoforms
| Target Isoform | IC50 Value (µM) | Assay Type |
| HDAC1 | ~0.13 | Cell-free |
| HDAC2 | ~0.58 | Cell-free |
| HDAC3 | ~0.006 | Cell-free |
| HDAC6 | ~3.4 | Cell-free |
| HDAC8 | ~2.3 | Cell-free |
| Data compiled from multiple sources.[1][2][3][7] |
Table 2: this compound Cytotoxicity (IC50) in a Cancer Cell Line
| Cell Line | Cancer Type | IC50 Value (µM) |
| MDA-MB-231 | Breast Cancer | ~12.6 |
| Data compiled from multiple sources.[2][3][7] |
Dose-Response Curve Troubleshooting Guide
Q: I am not observing the expected efficacy or downstream effects at the published IC50 concentrations. Why might this be? A: Efficacy is cell-type specific and depends on your experimental conditions.[5]
-
Solution 1: Optimize Concentration Range. The published IC50 values are often derived from cell-free biochemical assays, which may not directly translate to cell-based potency.[1] Widen your concentration range to ensure you are capturing the full dynamic range of the response.
-
Solution 2: Increase Incubation Time. Cellular effects such as changes in gene expression or apoptosis may require longer incubation times (e.g., 48-72 hours) to become apparent.[5]
-
Solution 3: Assess Target Engagement. Confirm that this compound is engaging its target in your specific cell system. Perform a Western blot for acetylated histones (e.g., Ac-H3, Ac-H4). A dose-dependent increase in histone acetylation is a direct indicator of HDAC inhibition and target engagement.[5]
-
Solution 4: Verify Compound Integrity. Test your this compound stock on a validated positive control cell line where its activity is well-characterized (e.g., MDA-MB-231) to confirm the integrity of your compound stock.[5]
Q: My dose-response curve has a poor fit (e.g., not sigmoidal, low R-squared value). What are common causes? A: An improperly shaped curve can result from several factors related to assay setup and data analysis.
-
Solution 1: Check Concentration Range. An incomplete curve may result if the concentration range is too narrow and does not cover the top and bottom plateaus of the response.[8] Ensure you have at least 5-10 concentrations spanning a wide range.[8]
-
Solution 2: Review Data for Outliers. Examine your raw data for obvious outliers. While outliers should not be removed without a justifiable reason, they can significantly skew the curve fit.[8]
-
Solution 3: Ensure Proper Normalization. Normalize your data relative to positive (0% inhibition) and negative (100% inhibition) controls. This can help standardize results across experiments and improve the fit.[8]
-
Solution 4: Re-evaluate Compound Solubility. this compound may precipitate in aqueous media at high concentrations, especially if the final DMSO concentration is too low.[5] Ensure the final DMSO concentration in your media remains consistent across all wells and is typically ≤0.5%. If precipitation is suspected, visually inspect the wells under a microscope.
Q: I am observing high levels of cytotoxicity even at very low concentrations of this compound. What should I do? A: Unexpectedly high toxicity can indicate an issue with your cells or compound handling.
-
Solution 1: Reduce Final DMSO Concentration. While this compound is soluble in DMSO, high final concentrations of the solvent can be toxic to cells. Prepare intermediate dilutions in media or PBS to ensure the final DMSO concentration is non-toxic for your specific cell line.
-
Solution 2: Check Cell Health and Density. Ensure your cells are healthy, within a low passage number, and plated at the optimal density. Overly dense or unhealthy cells can be more sensitive to treatment.[9]
-
Solution 3: Assess Incubation Time. Shorten the incubation period. If significant toxicity is observed at 48 or 72 hours, try a 24-hour time point to see if a therapeutic window can be established.
Q: There is high variability between my replicates. How can I improve consistency? A: Replicate variability is a common issue in cell-based assays and can often be traced to technical execution.[10][11]
-
Solution 1: Standardize Cell Seeding. Inconsistent cell numbers per well is a major source of variability. Ensure your cell suspension is homogenous before and during plating. Consider plating cells and allowing them to adhere overnight before treatment.
-
Solution 2: Mitigate "Edge Effects". Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[10][12] To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[12]
-
Solution 3: Check Pipetting Accuracy. Use calibrated pipettes and proper technique, especially when performing serial dilutions, as errors can accumulate.[13]
Diagrams and Workflows
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits Class I HDACs, leading to altered gene expression.
Experimental Workflow: Cell-Based Dose-Response Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. focus.gbo.com [focus.gbo.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: SR-4370 Long-Term Toxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term toxicity of the novel Class I histone deacetylase (HDAC) inhibitor, SR-4370.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a benzoylhydrazide-class, selective inhibitor of class I histone deacetylases (HDACs), with particular potency against HDAC1, HDAC2, and HDAC3.[1] Its primary mechanism of action involves the inhibition of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation results in the modulation of gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] this compound shows high selectivity for Class I HDACs, with IC₅₀ values of approximately 0.13 µM for HDAC1, 0.58 µM for HDAC2, and 0.006 µM for HDAC3.[2][3][4]
Q2: Is there any publicly available data on the long-term toxicity of this compound?
A2: Currently, quantitative in vivo toxicity data for this compound from long-term studies is not publicly available.[5] Preclinical studies have indicated that this compound is well-tolerated in animal models with no observable adverse effects on body weight or blood chemistry.[2][6] However, a comprehensive long-term toxicity profile has not yet been fully characterized.[1]
Q3: What are the potential long-term toxicities of this compound based on its drug class?
A3: Based on the known class-effects of other Class I HDAC inhibitors, researchers should be aware of potential long-term toxicities which may include:
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Hematological effects: Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia.[1][5]
-
Gastrointestinal disturbances: Nausea, vomiting, and anorexia.[1][5]
-
Constitutional symptoms: Fatigue and weakness.[1]
-
Cardiotoxicity: Potential for QT interval prolongation and arrhythmias.[1][5]
-
Metabolic effects: Alterations in glucose and lipid metabolism.[1]
Troubleshooting Guide
Problem: High variability in preclinical toxicity readouts.
-
Possible Cause: Inconsistent drug formulation or administration.
-
Solution: Ensure this compound is properly solubilized and stable in the chosen vehicle. Validate the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent dosing.
Problem: Unexpected animal morbidity or mortality at predicted "safe" doses.
-
Possible Cause: Species-specific sensitivity or inappropriate dose scaling from in vitro to in vivo models.
-
Solution: Conduct a dose-range-finding study in the selected animal model to determine the maximum tolerated dose (MTD). The MTD is often defined as the highest dose that doesn't cause more than a 20% loss in body weight or severe, life-threatening toxicity.[5]
Problem: Inconsistent or noisy electrocardiogram (ECG) recordings in conscious animals for cardiotoxicity assessment. [1]
-
Possible Cause: Poor electrode contact or animal stress.
-
Solution: Ensure proper electrode placement by shaving the site and using an appropriate conductive gel.[1] Acclimatize animals to the restraint or jacketing system to minimize stress during recording.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Other HDAC Inhibitors
| Compound | HDAC1 (µM) | HDAC2 (µM) | HDAC3 (µM) | HDAC6 (µM) | HDAC8 (µM) | Selectivity |
| This compound | ~0.13 | ~0.58 | ~0.006 | ~3.4 | ~2.3 | Class I Selective |
| Vorinostat | ~0.01 | - | - | - | - | Pan-Inhibitor |
| Panobinostat | - | - | - | - | - | Pan-Inhibitor |
| Entinostat | - | - | - | - | - | Class I Selective |
| Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.[8] |
Table 2: Common Grade 3 or Higher Adverse Events in Clinical Trials of Selected Class I HDAC Inhibitors
| Adverse Event | Romidepsin | Entinostat | Mocetinostat | Tucidinostat | This compound |
| Thrombocytopenia | 7% - 34% | 3% - 14% | Grade ≥3 hematological toxicities are rare | 27.9% - 76% | No observable adverse effects in preclinical models[5] |
| Neutropenia | 6% - 45% | 6% - 43.8% | 11% - 17% | 36% - 94% | No observable adverse effects in preclinical models[5] |
| Anemia | 4% - 21% | 5% - 10% | 11% - 17% | 11.5% - 28% | No observable adverse effects in preclinical models[5] |
| Fatigue | 5% - 24% | 9% - 12.5% | 7% - 22% | 4% - 11% | Data not available |
| Nausea/Vomiting | 4% - 10% | 3% - 12.5% | 4% - 11% | 1% - 7% | Data not available |
| QTc Prolongation | 4% - 12% | Infrequent | Not commonly reported | 1.1% - 4% | Data not available |
| Note: These values are from clinical trials with different patient populations and dosing schedules and are intended for comparative context only.[5] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Species Selection: Use a common rodent strain (e.g., C57BL/6 mice).
-
Group Allocation: Assign animals to a vehicle control group and at least three dose-level groups of this compound (low, mid, high).
-
Drug Administration: Administer this compound via the intended clinical route (e.g., oral, intraperitoneal) on a defined schedule (e.g., daily, twice weekly).[5]
-
Monitoring:
-
MTD Determination: The MTD is the highest dose that does not result in more than a 20% loss of body weight or produce severe, irreversible toxicity.[5]
Protocol 2: Chronic Toxicity Study Design
-
Regulatory Guidelines: Design the study in accordance with guidelines from regulatory bodies like the FDA or OECD.[1]
-
Species: Use at least two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[1]
-
Dose Levels: Include a vehicle control and at least three dose levels (low, mid, high). The high dose should induce some toxicity without excessive mortality.[1]
-
Duration: For chronic testing, a duration of 6 months in rodents and 9 months in non-rodents is generally recommended.[1][9]
-
Parameters to Monitor:
Mandatory Visualizations
Caption: Mechanism of action for this compound via HDAC inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected neurotoxicity in chronic toxicity studies with a HBV viral expression inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
Validation & Comparative
A Comparative Guide to SR-4370 and Vorinostat in Prostate Cancer Cells
For researchers and drug development professionals navigating the landscape of epigenetic therapies for prostate cancer, understanding the nuances of different histone deacetylase (HDAC) inhibitors is paramount. This guide provides a detailed comparison of SR-4370, a novel selective class I HDAC inhibitor, and vorinostat (B1683920) (SAHA), an established pan-HDAC inhibitor, based on available preclinical data.
At a Glance: Key Differences
| Feature | This compound | Vorinostat (SAHA) |
| HDAC Specificity | Selective inhibitor of class I HDACs (HDAC1, 2, and 3)[1][2] | Pan-inhibitor of class I and II HDACs[3] |
| Mechanism of Action | Suppresses androgen receptor (AR) signaling by altering chromatin accessibility at AR-binding sites, leading to downregulation of AR, its splice variants, and target genes like MYC.[1][4][5] | Induces hyperacetylation of histones and non-histone proteins, leading to cell cycle arrest, apoptosis, and repression of AR expression.[6][7][8] |
| Reported Effects in Prostate Cancer Cells | Markedly suppresses prostate cancer cell proliferation in vitro and tumor growth in vivo.[1][4][5] Sensitizes C4-2 cells to enzalutamide.[1][4][5] | Inhibits growth of LNCaP, PC-3, TSU-Pr1, and DU-145 cell lines.[3] Induces apoptosis and cell cycle arrest.[6] Acts synergistically with AR antagonists.[6] |
| Clinical Development for Prostate Cancer | Preclinical stage.[2] | Phase II clinical trials have shown limited efficacy and significant toxicities in patients with castration-resistant prostate cancer.[3] |
Quantitative Data Comparison
Enzymatic Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and vorinostat against specific HDAC enzymes. This data highlights the selectivity of this compound for class I HDACs compared to the broader activity of vorinostat.
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| This compound | 0.13 µM | 0.58 µM | 0.006 µM | 3.4 µM | 2.3 µM |
| Vorinostat | ~10 nM | - | ~20 nM | - | - |
Note: Data for this compound is from enzymatic assays.[2] Data for vorinostat is also from enzymatic assays. Direct comparative IC50 values for this compound in prostate cancer and normal prostate epithelial cell lines are not yet publicly available.
Cellular Antiproliferative Activity (IC50)
The table below presents the IC50 values for vorinostat in various prostate cancer cell lines. While specific IC50 values for this compound in prostate cancer cell lines are not yet available in peer-reviewed literature, it has been reported to markedly suppress prostate cancer cell proliferation in vitro.[1][4][5]
| Cell Line | Cell Type | Vorinostat IC50 |
| LNCaP | Androgen-sensitive prostate carcinoma | Growth inhibition at 2.5-7.5 µM[3] |
| PC-3 | Androgen-independent prostate carcinoma | Growth inhibition at 2.5-7.5 µM[3] |
| DU-145 | Androgen-independent prostate carcinoma | Growth inhibition at 2.5 µM |
| TSU-Pr1 | Androgen-independent prostate carcinoma | Growth inhibition at 2.5-7.5 µM[3] |
Signaling Pathways and Mechanisms of Action
This compound: Targeting the Androgen Receptor Axis
This compound's selectivity for class I HDACs is key to its mechanism of action in prostate cancer.[1][2] Class I HDACs are critical for activating androgen receptor (AR)-mediated transcription.[1][4][5] By inhibiting HDACs 1, 2, and 3, this compound leads to hyperacetylation of histones around AR-binding sites on the chromatin.[1][2] This alteration in chromatin structure makes these sites inaccessible to the transcriptional machinery, thereby suppressing the expression of the AR gene itself, its splice variants (AR-Vs), and key AR target genes, including the oncogene MYC.[1][4][5] This targeted epigenetic silencing of the AR signaling pathway is a promising strategy for treating prostate cancer, including castration-resistant forms.
Vorinostat: Broad-Spectrum Epigenetic Modulation
As a pan-HDAC inhibitor, vorinostat exerts a broader range of effects by targeting both class I and class II HDACs.[3] This widespread inhibition leads to the accumulation of acetylated histones and other non-histone proteins, which in turn affects the transcription of a wide array of genes.[7][8] In prostate cancer cells, this results in the induction of cell cycle arrest and apoptosis.[6] Vorinostat has also been shown to repress the expression of the androgen receptor, providing a rationale for its use in combination with AR-targeting therapies.[6]
Experimental Protocols
This section provides representative methodologies for key experiments used to evaluate the efficacy of HDAC inhibitors in prostate cancer cells.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of the compounds on cell proliferation and to calculate the IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Vorinostat in Advanced Prostate Cancer Patients Progressing on Prior Chemotherapy (NCI Trial # 6862): Trial results and IL-6 analysis. A study by the DOD Prostate Cancer Clinical Trial Consortium and University of Chicago Phase II Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
Preclinical Synergy of SR-4370 and Enzalutamide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the preclinical data on the synergistic effects of SR-4370, a selective Class I histone deacetylase (HDAC) inhibitor, and enzalutamide (B1683756), a second-generation androgen receptor (AR) antagonist, in prostate cancer models. The information presented herein is intended for researchers, scientists, and drug development professionals.
Preliminary preclinical evidence suggests that the combination of this compound and enzalutamide offers a promising therapeutic strategy to enhance anti-tumor efficacy and overcome resistance to enzalutamide in castration-resistant prostate cancer (CRPC).[1] An abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2019 first highlighted this synergy, reporting that this compound sensitized castration-resistant C4-2 prostate cancer cells to enzalutamide.[2][3]
Mechanism of Synergy
Enzalutamide functions by directly targeting the androgen receptor, a key driver of prostate cancer growth.[1] However, resistance to enzalutamide often develops through mechanisms such as AR mutations, the expression of AR splice variants (like AR-V7), or the activation of alternative survival pathways.[1]
This compound, a potent and selective inhibitor of Class I HDACs (HDAC1, HDAC2, and HDAC3), is believed to counteract these resistance mechanisms.[1][4] By inhibiting HDACs, this compound is proposed to increase histone acetylation, leading to a more open chromatin state.[1] This may facilitate the re-expression of tumor suppressor genes and repress the expression of genes contributing to tumor growth and enzalutamide resistance.[1] Preclinical studies have indicated that this compound can suppress AR signaling.[1][4] The proposed synergy stems from enzalutamide's direct AR antagonism complemented by this compound's epigenetic modulation of the tumor cell's chromatin landscape, potentially downregulating drivers of resistance.[1]
Data Presentation
While detailed quantitative data from peer-reviewed publications on the combination of this compound and enzalutamide are not yet available, the following tables summarize the expected outcomes based on the 2019 AACR abstract and the known mechanisms of each compound.[1][2]
Table 1: In Vitro Efficacy in Enzalutamide-Resistant Prostate Cancer Cells (e.g., C4-2)
| Treatment Group | Expected Outcome on Cell Viability | Expected Outcome on Apoptosis |
| Vehicle Control | Baseline Proliferation | Baseline Apoptosis |
| Enzalutamide (monotherapy) | Minimal to moderate inhibition | Minimal increase |
| This compound (monotherapy) | Moderate inhibition | Moderate increase |
| This compound + Enzalutamide | Synergistic inhibition (significant reduction) | Synergistic increase (significant induction) |
Table 2: Effects on Androgen Receptor (AR) Signaling
| Treatment Group | Expected Full-Length AR Expression | Expected AR Splice Variant (e.g., AR-V7) Expression | Expected AR Target Gene (e.g., PSA) Expression |
| Vehicle Control | Baseline | Baseline | Baseline |
| Enzalutamide (monotherapy) | Potential for upregulation in resistant cells | Potential for upregulation in resistant cells | Inhibition (may be overcome in resistant cells) |
| This compound (monotherapy) | Downregulation | Downregulation | Downregulation |
| This compound + Enzalutamide | Significant downregulation | Significant downregulation | Significant and sustained downregulation |
Table 3: In Vivo Efficacy in Xenograft Models of Enzalutamide-Resistant Prostate Cancer
| Treatment Group | Expected Tumor Growth Inhibition | Expected Impact on Tumor Biomarkers (e.g., Ki-67) |
| Vehicle Control | Progressive tumor growth | High proliferation index |
| Enzalutamide (monotherapy) | Minimal to moderate delay in tumor growth | Minor reduction in proliferation |
| This compound (monotherapy) | Moderate tumor growth inhibition | Moderate reduction in proliferation |
| This compound + Enzalutamide | Significant and sustained tumor growth inhibition/regression | Significant reduction in proliferation |
Experimental Protocols
The following are representative experimental protocols that would be utilized in preclinical studies to evaluate the synergy between this compound and enzalutamide.
In Vitro Cell Viability Assay (MTS/MTT Assay)
-
Cell Culture: Human prostate cancer cell lines, including enzalutamide-sensitive (e.g., LNCaP) and enzalutamide-resistant (e.g., C4-2, 22Rv1) lines, are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound, enzalutamide, or the combination of both drugs for 72 hours.
-
MTS/MTT Reagent Addition: Following treatment, a tetrazolium-based reagent (MTS or MTT) is added to each well and incubated.
-
Data Acquisition: The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the vehicle-treated control.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment is calculated. The synergistic, additive, or antagonistic effects of the drug combination are determined by calculating the Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy.
Western Blot Analysis
-
Cell Lysis: Prostate cancer cells are treated with this compound, enzalutamide, or the combination for a specified time (e.g., 24-48 hours). Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., full-length AR, AR-V7, PSA, cleaved PARP, and a loading control like GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Enzalutamide-resistant prostate cancer cells (e.g., C4-2) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into four groups: vehicle control, enzalutamide alone, this compound alone, and the combination of this compound and enzalutamide. Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL).
Visualizations
Caption: Proposed mechanism of this compound and enzalutamide synergy.
Caption: Preclinical experimental workflow for evaluating synergy.
References
A Comparative Guide to HIV Latency Reversal: SR-4370 vs. JQ1
For Researchers, Scientists, and Drug Development Professionals
The "shock and kill" strategy, which aims to eradicate the latent HIV reservoir, critically depends on the efficacy of latency-reversing agents (LRAs). This guide provides a detailed comparison of two prominent LRAs, SR-4370 and JQ1, which employ distinct epigenetic mechanisms to reactivate latent HIV-1. While a direct head-to-head clinical comparison is not yet available, this document synthesizes the current experimental data to offer an objective overview of their performance.
At a Glance: Key Differences
| Feature | This compound | JQ1 |
| Target | Class I Histone Deacetylases (HDACs): HDAC1, HDAC2, HDAC3[1] | Bromodomain and Extra-Terminal (BET) proteins: primarily BRD4[2] |
| Mechanism of Action | Inhibits HDACs, leading to histone acetylation, chromatin decondensation, and increased accessibility of the HIV-1 promoter to transcription factors.[1][3] | Competitively binds to BET bromodomains, displacing BRD4 from the HIV-1 promoter and allowing Tat-mediated recruitment of P-TEFb to stimulate transcriptional elongation.[2] |
| Reported Efficacy | Demonstrates significant reactivation of latent HIV-1 in preclinical models.[1][4] | Reactivates HIV from latency in various cell models, often showing synergistic effects with other LRAs.[2][5][6] |
| Synergism | May work synergistically with BET inhibitors like JQ1.[7] | Shows strong synergistic effects with HDAC inhibitors and PKC agonists.[2] |
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and JQ1 from various experimental studies. It is important to note that these values were not obtained from a single, direct comparative study and experimental conditions may have varied.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [3]
| HDAC Isoform | IC50 (µM) |
| HDAC1 | ~0.13 - 0.5 |
| HDAC2 | ~0.1 - 0.58 |
| HDAC3 | ~0.006 - 0.06 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
Table 2: Efficacy of this compound in HIV-1 Latency Reversal in J-Lat 8.4 Cells [3]
| Treatment | Reactivation (fold change vs. control) | Statistical Significance (p-value) |
| This compound | Significant reactivation observed | 0.019 |
| PMA (Positive Control) | Positive Control | N/A |
| Vehicle Control (DMSO) | Baseline | N/A |
Table 3: Efficacy of JQ1 in HIV-1 Latency Reversal in Various Cell Models
| Cell Model | JQ1 Concentration | Observed Effect | Reference |
| J-Lat A2 | 1 µM | Time-dependent increase in GFP expression | [2] |
| THP89GFP | 1 µM | Reactivation of latent HIV-1 | [5] |
| J-Lat Clones (6.3, 8.4, 9.2, 10.4) | 1 µM | Reactivation of latent HIV-1 | [5] |
Table 4: Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | Jurkat-E6 | Low toxicity observed at effective concentrations | [4] |
| JQ1 | Primary Fetal Astrocytes | Non-toxic at therapeutic concentrations | [8] |
Signaling Pathways and Mechanisms of Action
This compound: HDAC Inhibition
This compound, a selective inhibitor of class I HDACs, functions by altering the chromatin state around the integrated HIV-1 provirus. In a latent state, HDACs are recruited to the HIV-1 Long Terminal Repeat (LTR), where they remove acetyl groups from histone proteins. This results in a condensed chromatin structure (heterochromatin) that is transcriptionally silent. By inhibiting HDAC1, 2, and 3, this compound promotes histone acetylation, leading to a more relaxed chromatin state (euchromatin). This open chromatin conformation allows for the recruitment of transcription factors, such as NF-κB, and RNA Polymerase II to the HIV-1 promoter, thereby initiating viral gene transcription.[1][3]
Caption: Mechanism of this compound in reversing HIV-1 latency via HDAC inhibition.
JQ1: BET Bromodomain Inhibition
JQ1 is a small molecule that targets the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4. BRD4 acts as a transcriptional repressor in the context of HIV-1 latency by competing with the viral transactivator protein, Tat, for binding to the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for the elongation phase of transcription. JQ1 binds to the bromodomains of BRD4, preventing its association with acetylated histones at the HIV-1 promoter. This displacement of BRD4 allows Tat to effectively recruit P-TEFb to the trans-activation response (TAR) element of the nascent viral RNA. The recruited P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II and negative elongation factors, leading to processive transcription of the full-length HIV-1 genome.[2] There is also evidence for a Tat-independent mechanism of JQ1-mediated latency reversal involving the BET protein BRD2.[9]
Caption: Mechanism of JQ1 in reversing HIV-1 latency via BET inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the evaluation of this compound and JQ1.
1. High-Throughput Screening (HTS) for Latency Reversal
-
Objective: To identify compounds that reactivate latent HIV-1.
-
Cell Line: Jurkat-LTR-GFP cells, which contain an integrated HIV-1 LTR driving the expression of Green Fluorescent Protein (GFP).
-
Procedure:
-
Seed Jurkat-LTR-GFP cells in 96-well or 384-well plates.
-
Add compounds from a chemical library (including this compound) at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., PMA or TNF-α).
-
Incubate for 24-48 hours.
-
Measure GFP expression using a plate reader or flow cytometry.
-
-
Outcome: Identification of "hit" compounds that induce GFP expression, indicating reactivation of the HIV-1 LTR.
Caption: High-Throughput Screening workflow for identifying HIV-1 LRAs.
2. Validation in J-Lat Cell Lines
-
Objective: To confirm the latency-reversing activity of hit compounds in a well-characterized model of HIV-1 latency.
-
Cell Lines: Various J-Lat clones (e.g., 6.3, 8.4, 9.2, 10.6) which are Jurkat T-cell lines each containing a single, integrated, full-length, but latent HIV-1 provirus with a GFP reporter.[7]
-
Procedure:
-
Culture a specific J-Lat clone.
-
Treat cells with the test compound (e.g., this compound or JQ1) at various concentrations.
-
Include negative (DMSO) and positive (e.g., TNF-α) controls.
-
Incubate for 24-48 hours.
-
Quantify the percentage of GFP-positive cells by flow cytometry.
-
-
Outcome: Dose-dependent measurement of the potency of the compound in reactivating latent HIV-1.
3. Modified Viral Outgrowth Assay
-
Objective: To measure the production of infectious virus from latently infected cells after treatment with an LRA.
-
Cell System: Co-culture of latently infected cells (e.g., ACH-2 cells or primary CD4+ T cells from aviremic patients) with uninfected target cells (e.g., SupT1-CCR5 cells).[3][4]
-
Procedure:
-
Treat the latently infected cells with the LRA (e.g., this compound) for a defined period (e.g., 18-24 hours).
-
Wash the cells to remove the compound.
-
Co-culture the treated cells with uninfected target cells.
-
Incubate for several days to allow for viral spread.
-
Measure the amount of virus in the culture supernatant using a p24 ELISA.
-
-
Outcome: Quantification of the ability of the LRA to induce the production of replication-competent virus.
Caption: Workflow for a modified viral outgrowth assay.
4. Cytotoxicity Assay
-
Objective: To determine the concentration at which a compound becomes toxic to cells.
-
Cell Lines: Jurkat cells or primary peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Culture cells in the presence of a range of concentrations of the test compound.
-
Incubate for a period relevant to the efficacy assays (e.g., 24-72 hours).
-
Assess cell viability using methods such as:
-
MTT or XTT assay: Measures metabolic activity.
-
Trypan Blue exclusion: Measures cell membrane integrity.
-
Annexin V/Propidium Iodide staining: Measures apoptosis and necrosis via flow cytometry.
-
-
-
Outcome: Determination of the 50% cytotoxic concentration (CC50) of the compound.
Conclusion
This compound and JQ1 represent two distinct and promising classes of LRAs for the "shock and kill" approach to HIV eradication. This compound, as a selective class I HDAC inhibitor, offers the potential for a targeted approach to chromatin remodeling with a favorable safety profile. JQ1, a well-characterized BET inhibitor, demonstrates potent latency reversal, particularly in combination with other agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
- 6. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Toxicity and in vitro activity of HIV-1 latency-reversing agents in primary CNS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
The Synergistic Potential of SR-4370 in Combination with Other Latency-Reversing Agents for HIV-1 Eradication
A Comparative Guide for Researchers and Drug Development Professionals
The quest for a curative therapy for HIV-1 infection is fundamentally challenged by the persistence of latent viral reservoirs, primarily within resting CD4+ T cells. The "shock and kill" strategy, which aims to reactivate these latent proviruses using Latency-Reversing Agents (LRAs) to enable immune-mediated clearance, remains a primary focus of eradication research. SR-4370, a novel and potent class I histone deacetylase (HDAC) inhibitor, has demonstrated significant efficacy in reactivating latent HIV-1 in preclinical models without inducing global T-cell activation. While a promising agent on its own, the future of HIV-1 eradication likely lies in the synergistic activity of combination LRA therapies.
This guide provides a comparative overview of the theoretical and evidence-based potential of combining this compound with other classes of LRAs. Although direct experimental data on this compound in combination therapies is not yet available, this document extrapolates from studies involving other class I HDAC inhibitors to present a compelling case for future research and to provide a framework for the design of such investigations.
Rationale for Combination Therapy
The epigenetic and transcriptional silencing of the HIV-1 promoter is a multi-faceted process, making it unlikely that a single LRA will be sufficient to reactivate the entire latent reservoir. By combining agents that target different pathways involved in maintaining latency, it is possible to achieve a synergistic effect, leading to more robust and widespread viral reactivation. The primary LRA classes considered for combination with HDAC inhibitors like this compound are Protein Kinase C (PKC) agonists and Bromodomain and Extra-Terminal (BET) inhibitors.
Comparative Analysis of LRA Combinations
The following sections detail the mechanisms of action and present supporting data for the combination of class I HDAC inhibitors with other LRA classes. The quantitative data is derived from studies using well-established class I HDAC inhibitors such as vorinostat, romidepsin, and panobinostat (B1684620) as a proxy for the potential performance of this compound.
This compound (HDAC Inhibitor) and PKC Agonists
Mechanism of Action: Class I HDACs, the target of this compound, play a crucial role in maintaining a condensed chromatin state around the integrated HIV-1 provirus, thereby repressing transcription. This compound inhibits these enzymes, leading to histone acetylation and a more open chromatin structure. PKC agonists, such as prostratin (B1679730) and bryostatin-1, activate the NF-κB signaling pathway. NF-κB is a key transcription factor that binds to the HIV-1 LTR and initiates viral gene expression. The combination of an open chromatin structure (facilitated by this compound) and the presence of a key transcriptional activator (induced by PKC agonists) is expected to result in a potent synergistic reactivation of latent HIV-1.
Supporting Experimental Data: Studies have consistently shown that combining a class I HDAC inhibitor with a PKC agonist leads to synergistic increases in HIV-1 reactivation in various in vitro and ex vivo models.
| LRA Combination | Cell Model | Endpoint Measured | Fold Increase in Reactivation (Combination vs. Single Agents) | Reference |
| Romidepsin + Prostratin | J1.1 T cell line | HIV-1 p24 production | Synergistic increase observed | [1][2] |
| Vorinostat + Prostratin | Primary CD4+ T cells | HIV-1 RNA expression | Robust synergistic induction | [3] |
| Panobinostat + Bryostatin-1 | Primary CD4+ T cells | Viral outgrowth | Significant increase over single agents | [4] |
This compound (HDAC Inhibitor) and BET Inhibitors
Mechanism of Action: BET inhibitors, such as JQ1, target bromodomain-containing proteins, particularly BRD4. BRD4 can act as a transcriptional repressor of HIV-1 by sequestering the positive transcription elongation factor b (P-TEFb). By displacing BRD4 from the HIV-1 promoter, BET inhibitors release P-TEFb, allowing it to phosphorylate RNA Polymerase II and promote transcriptional elongation. The combination of an HDAC inhibitor like this compound, which initiates transcription by opening chromatin, and a BET inhibitor, which promotes the elongation of viral transcripts, is hypothesized to lead to a powerful, multi-stage reactivation of latent HIV-1.
Supporting Experimental Data: The combination of BET inhibitors with agents that initiate HIV-1 transcription has shown strong synergistic effects.
| LRA Combination | Cell Model | Endpoint Measured | Fold Increase in Reactivation (Combination vs. Single Agents) | Reference |
| JQ1 + Prostratin | J-Lat T cell lines | GFP expression (HIV-1 LTR-driven) | Enhanced activation observed | |
| JQ1 + IAPi (induces NF-κB) | Jurkat latency model | Luciferase activity (HIV-1 LTR-driven) | Synergistic latency reversal | [5] |
| JQ1 + Bryostatin-1 | Primary CD4+ T cells from patients | Infectious virus release | Potent reactivation to levels similar to T-cell activation |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for evaluating LRA combinations, the following diagrams are provided.
Caption: Signaling pathways of different classes of latency-reversing agents.
Caption: General experimental workflow for testing LRA combinations.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the synergistic effects of LRA combinations, based on established methodologies used for other HDAC inhibitors. These protocols can be adapted for this compound.
In Vitro Latency Reversal Assay using J-Lat Cells
1. Cell Culture and Plating:
-
Culture J-Lat cells (e.g., clone 10.6) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well.
2. LRA Treatment:
-
Prepare serial dilutions of this compound and the combination agent (e.g., prostratin or JQ1).
-
Treat cells with single agents at various concentrations to determine their individual dose-responses.
-
For combination studies, treat cells with a matrix of concentrations of both agents.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., TNF-α or PMA/ionomycin).
3. Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
4. Measurement of HIV-1 Reactivation:
-
HIV-1 reactivation is typically measured by the expression of a reporter gene (e.g., GFP) integrated into the viral genome.
-
Analyze GFP expression by flow cytometry.
5. Cytotoxicity Assay:
-
Assess cell viability in parallel using a standard method such as an MTS assay or a live/dead stain with flow cytometry.
6. Synergy Analysis:
-
Calculate the expected additive effect of the two drugs using a reference model (e.g., Bliss independence) and compare it to the observed effect to determine if the combination is synergistic, additive, or antagonistic.
Ex Vivo Latency Reversal Assay using Primary CD4+ T Cells from Aviremic Individuals
1. Isolation of Resting CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of HIV-1-infected, ART-suppressed individuals by Ficoll-Paque density gradient centrifugation.
-
Enrich for resting CD4+ T cells using negative selection magnetic beads to deplete other cell types and remove activated T cells (CD25+, CD69+, HLA-DR+).
2. Cell Culture and LRA Treatment:
-
Culture the isolated resting CD4+ T cells in RPMI-1640 medium with 10% FBS, IL-2, and antiretroviral drugs to prevent viral spread.
-
Treat the cells with this compound, the combination LRA, single agents, a vehicle control, and a positive control (e.g., anti-CD3/CD28 beads).
3. Incubation:
-
Incubate the cells for 48-72 hours.
4. Measurement of HIV-1 Reactivation:
-
Viral Outgrowth Assay: Collect culture supernatants and quantify the amount of virus produced using a p24 ELISA.
-
Cell-associated HIV-1 RNA: Isolate RNA from the cells and perform RT-qPCR to measure the levels of intracellular HIV-1 transcripts.
5. Cytotoxicity and T-cell Activation:
-
Assess cell viability.
-
Monitor for T-cell activation by staining for surface markers such as CD69 and CD25 and analyzing by flow cytometry.
Conclusion and Future Directions
While direct experimental evidence for this compound in combination with other LRAs is pending, the existing data for other class I HDAC inhibitors strongly supports the rationale for such investigations. The combination of an HDAC inhibitor that primes the latent provirus for transcription with a PKC agonist or a BET inhibitor that provides the subsequent transcriptional push holds significant promise for a more effective "shock" in the "shock and kill" strategy.
Future studies should focus on:
-
Directly testing the synergistic potential of this compound with a panel of PKC agonists and BET inhibitors in various in vitro and ex vivo models of HIV-1 latency.
-
Optimizing dosing and scheduling of combination therapies to maximize efficacy while minimizing toxicity.
-
Evaluating the impact of these combinations on the host immune system , particularly on the function of cytotoxic T lymphocytes and natural killer cells, which are critical for the "kill" component of the strategy.
The development of potent and specific LRAs like this compound, coupled with intelligent combination strategies, represents a critical path forward in the effort to eradicate the latent HIV-1 reservoir and achieve a functional cure.
References
- 1. mdpi.com [mdpi.com]
- 2. Combinations of Histone Deacetylase Inhibitors with Distinct Latency Reversing Agents Variably Affect HIV Reactivation and Susceptibility to NK Cell-Mediated Killing of T Cells That Exit Viral Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class 1-Selective Histone Deacetylase (HDAC) Inhibitors Enhance HIV Latency Reversal while Preserving the Activity of HDAC Isoforms Necessary for Maximal HIV Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Combined noncanonical NF-κB agonism and targeted BET bromodomain inhibition reverse HIV latency ex vivo [jci.org]
SR-4370 Efficacy Validated by Gene Expression Profiling: A Comparative Guide
For Immediate Release
Comprehensive analysis of gene expression profiling data demonstrates the potent and selective efficacy of SR-4370 in modulating key oncogenic pathways. This guide provides a comparative overview of this compound's performance against other histone deacetylase (HDAC) inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a novel benzoylhydrazide-class compound, has been identified as a potent and selective inhibitor of class I histone deacetylases (HDACs), with particularly high affinity for HDAC1, HDAC2, and HDAC3.[1] Its mechanism of action, involving the induction of histone hyperacetylation, leads to the reactivation of tumor suppressor genes and modulation of critical signaling pathways involved in cancer progression.[1] Gene expression profiling studies have confirmed that this compound effectively downregulates the Androgen Receptor (AR) and MYC oncogenic signaling networks, positioning it as a promising therapeutic candidate for prostate cancer.[2] Furthermore, this compound has demonstrated potential as a latency-reversing agent in HIV models.
This guide provides an objective comparison of this compound's efficacy with alternative HDAC inhibitors, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Comparative Efficacy of this compound and Alternative HDAC Inhibitors
This compound distinguishes itself from many other HDAC inhibitors through its selectivity for class I HDACs. This targeted approach is hypothesized to offer a more favorable therapeutic window compared to pan-HDAC inhibitors, which can be associated with broader side effects.
Data Presentation
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its effect on key cancer-related pathways. While direct head-to-head gene expression profiling data with specific fold changes for a comprehensive set of genes is not yet publicly available in peer-reviewed literature, the existing data clearly indicates the potent downregulatory effect of this compound on the AR and MYC pathways.
| Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms | ||||||
| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) | Selectivity |
| This compound | ~0.13 | ~0.58 | ~0.006 | ~3.4 | ~2.3 | Class I Selective |
| Vorinostat (SAHA) | ~0.01 | - | - | - | - | Pan-Inhibitor |
| Panobinostat (LBH589) | - | - | - | - | - | Pan-Inhibitor |
| Entinostat (MS-275) | - | - | - | - | - | Class I Selective |
| Data for this compound, Vorinostat, and Panobinostat are compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may have varied.[3] |
| Table 2: Comparative Effects on Key Cancer-Related Pathways | ||
| Pathway | This compound | Vorinostat (Pan-HDACi) |
| Androgen Receptor (AR) Signaling | Potent downregulation of AR and AR target genes in prostate cancer.[1] | Can modulate AR signaling, but not its primary characterized effect. |
| MYC Oncogenic Signaling | Downregulation of the MYC oncogenic network in prostate cancer.[2] | Can impact MYC signaling, often in combination therapies. |
| Apoptosis Pathway | Induces apoptosis. | Induces apoptosis. Upregulates pro-apoptotic genes and downregulates anti-apoptotic genes. |
| p53 Signaling Pathway | Not explicitly detailed in available literature. | Can induce p53 acetylation and activation, leading to cell cycle arrest and apoptosis. |
| This table summarizes qualitative findings from various studies and does not represent a direct comparative experiment.[1] |
Experimental Protocols
To ensure the reproducibility and validation of findings related to this compound's efficacy, detailed experimental protocols are crucial. The following sections outline representative methodologies for key experiments.
Gene Expression Profiling by RNA-Sequencing (RNA-seq)
This protocol describes a generalized workflow for analyzing changes in gene expression in cancer cell lines treated with HDAC inhibitors.
-
Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2) are cultured in appropriate media to logarithmic growth phase.
-
Cells are seeded at a suitable density to ensure they are sub-confluent at the time of harvest.
-
Cells are treated with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
Biological triplicates are prepared for each condition.
-
-
RNA Extraction and Quality Control:
-
Total RNA is extracted using a commercially available kit following the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer.
-
RNA integrity is evaluated using an automated electrophoresis system to ensure high-quality RNA for sequencing.
-
-
RNA-seq Library Preparation and Sequencing:
-
rRNA is depleted from the total RNA to enrich for mRNA.
-
The enriched mRNA is fragmented and converted into a cDNA library.
-
The library is sequenced on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Sequencing reads are aligned to a reference genome.
-
Gene expression levels are quantified.
-
Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between this compound-treated and control samples.
-
Pathway and Gene Ontology (GO) enrichment analysis is conducted to identify the biological pathways and functions affected by this compound.[1]
-
Chromatin Accessibility Analysis by ATAC-Sequencing (ATAC-seq)
This protocol outlines a method to investigate how this compound affects chromatin accessibility, providing insights into the epigenetic mechanisms of its action.
-
Cell Preparation and Treatment:
-
Cells are cultured and treated with this compound as described in the RNA-seq protocol.
-
-
Nuclei Isolation:
-
Harvested cells are lysed to release nuclei.
-
Nuclei are purified by centrifugation.
-
-
Transposase-mediated Tagmentation:
-
Isolated nuclei are incubated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters.
-
-
Library Preparation and Sequencing:
-
The tagmented DNA is purified and amplified by PCR to create a sequencing library.
-
The library is sequenced on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Sequencing reads are aligned to a reference genome.
-
Regions of open chromatin are identified as "peaks."
-
Differential accessibility analysis is performed to identify regions of the genome where chromatin accessibility is altered by this compound treatment.
-
These regions are annotated to nearby genes to understand the regulatory impact of the observed chromatin changes. An abstract from a study on prostate cancer cells has shown that treatment with this compound alters chromatin states, as measured by ATAC-seq.[2]
-
Visualizing the Mechanism of Action
To visually represent the molecular pathways and experimental workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Analysis of Cytotoxicity: SR-4370 vs. Panobinostat
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a variety of cancers. This guide provides a detailed comparison of the cytotoxic profiles of two notable HDAC inhibitors: SR-4370, a novel selective Class I HDAC inhibitor, and panobinostat (B1684620), a potent pan-HDAC inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective mechanisms and potential therapeutic applications.
Overview of this compound and Panobinostat
This compound is a benzoylhydrazide-class compound that selectively inhibits Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2] This selectivity is believed to contribute to a more targeted therapeutic effect with a potentially wider therapeutic window.[3] In contrast, panobinostat (marketed as Farydak®) is a non-selective pan-HDAC inhibitor, demonstrating broad activity against Class I, II, and IV HDACs.[1][4] Its potent and broad-spectrum inhibition has led to its approval for the treatment of multiple myeloma in combination with other agents.[4][5]
Comparative Cytotoxicity
Direct head-to-head comparative studies of this compound and panobinostat across a wide range of cell lines are not extensively available in the public domain. The following tables summarize the available quantitative data on their inhibitory activity and cytotoxicity from various sources. It is crucial to note that these values were determined in different studies, and experimental conditions may have varied.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | HDAC1 (µM) | HDAC2 (µM) | HDAC3 (µM) | HDAC6 (µM) | HDAC8 (µM) | Selectivity |
| This compound | ~0.13[6][7] | ~0.58[6][7] | ~0.006[6][7] | ~3.4[2][6] | ~2.3[2][6] | Class I Selective[1] |
| Panobinostat | Potent inhibitor at nanomolar concentrations[8] | Potent inhibitor at nanomolar concentrations[8] | Potent inhibitor at nanomolar concentrations[8] | Potent inhibitor at nanomolar concentrations[8] | Potent inhibitor at nanomolar concentrations[8] | Pan-Inhibitor[1][4] |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / LD50/ LD90 |
| This compound | MDA-MB-231 | Breast Cancer | IC50 ≈ 12.6 µM[2][6] |
| Panobinostat | Hematological Cell Lines | Various | LD90: 14–57.5 nM[9] |
| Panobinostat | Solid Tumor Cell Lines (e.g., Breast, Pancreas) | Various | LD90: 306–541 nM[9] |
| Panobinostat | Small Cell Lung Cancer (SCLC) Cell Lines | Lung Cancer | Majority of cell lines IC50 <10 nmol/L[9] |
| Panobinostat | Non-Small Cell Lung Cancer (NSCLC) Cell Lines | Lung Cancer | Median LD50: 120 nmol/L[10] |
| Panobinostat | Mesothelioma Cell Lines | Mesothelioma | Median LD50: 60 nmol/L[10] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LD50/LD90 refers to the lethal dose that causes death in 50% or 90% of the cells, respectively.
Mechanism of Action and Signaling Pathways
Both this compound and panobinostat exert their cytotoxic effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins.[1][8] This results in the relaxation of chromatin structure and altered gene expression, ultimately inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.[8][11]
This compound's selectivity for Class I HDACs, particularly its potent inhibition of HDAC3, is linked to the suppression of androgen receptor (AR) signaling and the downregulation of the MYC oncogene in prostate cancer models.[2][7]
Caption: this compound inhibits Class I HDACs, leading to the suppression of AR and MYC signaling and induction of apoptosis.
Panobinostat, as a pan-HDAC inhibitor, affects a broader range of cellular processes. Its mechanism involves the hyperacetylation of numerous proteins, leading to the expression of repressed genes that can inhibit cell proliferation and induce apoptosis.[9] Panobinostat has also been shown to enhance the cytotoxicity of natural killer (NK) cells against tumor cells by upregulating stress ligands on the tumor cell surface.[12]
Caption: Panobinostat's pan-HDAC inhibition leads to widespread changes in gene expression and enhances anti-tumor immunity.
Experimental Protocols
To ensure the reproducibility and accurate assessment of cytotoxicity, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with HDAC inhibitors.[3][13]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitors (this compound and panobinostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound and panobinostat in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software program.
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Conclusion
Both this compound and panobinostat are potent HDAC inhibitors with demonstrated cytotoxic activity against cancer cells. This compound's selectivity for Class I HDACs may offer a more targeted approach with a potentially improved safety profile, though further preclinical and clinical studies are needed to confirm this.[3][13] Panobinostat's broad activity as a pan-HDAC inhibitor has established its clinical utility in multiple myeloma, and it shows significant potency across a range of cancer cell lines.[5][9] The choice between a selective and a pan-HDAC inhibitor will likely depend on the specific cancer type, the underlying molecular drivers, and the desired therapeutic window. The data and protocols presented in this guide provide a foundation for researchers to further investigate and compare the cytotoxic potential of these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 9. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Panobinostat enhances NK cell cytotoxicity in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Synergistic Inhibition of Cancer Cell Lipid Metabolism by SR-4370 and Entinostat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic anti-cancer effects observed between two Class I histone deacetylase (HDAC) inhibitors, SR-4370 and entinostat (B1683978). The focus of this guide is the reported synergy in the context of cancer cell lipid metabolism, a critical pathway for tumor growth and proliferation. While detailed quantitative data from peer-reviewed publications on this specific combination is emerging, this guide synthesizes available information from conference abstracts and the established mechanisms of each compound to provide a foundational resource for further research.
Introduction to this compound and Entinostat
This compound is a novel benzoylhydrazide-class HDAC inhibitor with high selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3.[1][2][3] Its mechanism of action involves the induction of histone hyperacetylation, which can reactivate tumor suppressor genes and other pathways leading to cell cycle arrest and apoptosis.[1][4]
Entinostat (MS-275) is a well-characterized synthetic benzamide (B126) derivative that also selectively inhibits Class I HDACs, primarily HDAC1 and HDAC3.[1][5][6] By promoting histone hyperacetylation, entinostat activates the transcription of genes that inhibit cell proliferation, induce terminal differentiation, and promote apoptosis.[5] Entinostat has been evaluated in numerous clinical trials for various malignancies.[7][8]
Synergistic Effects on Lipid Metabolism
Altered lipid metabolism is a recognized hallmark of cancer, providing essential building blocks for membrane synthesis required for rapid cell division.[4][9] An abstract by Mahmud et al. reports a synergistic effect between this compound and entinostat in the inhibition of global lipid production across various cancer cell lines.[9][10] This finding is significant as it suggests that combining two chemically distinct inhibitors targeting the same class of enzymes can achieve a more potent anti-cancer effect than either agent alone.[9]
Proposed Mechanism of Synergy
The precise molecular mechanism underlying the synergy between this compound and entinostat is currently under investigation.[4] The leading hypothesis suggests that the two compounds may have differential effects on the acetylation of various non-histone proteins that are critically involved in metabolic pathways.[4] By targeting the cellular machinery responsible for lipid synthesis through complementary mechanisms, the combination of this compound and entinostat is thought to achieve a more profound and sustained inhibition of lipid metabolism than is possible with either inhibitor individually.[4][9]
Data Presentation
While a comprehensive, peer-reviewed dataset on the this compound and entinostat combination is not yet available, the following table illustrates the types of quantitative endpoints that would be measured to rigorously assess the reported synergy in cancer cell lipid metabolism.[4]
| Cell Line | Drug Combination | Endpoint | Expected Synergistic Outcome |
| Breast Cancer (e.g., MCF-7) | This compound + Entinostat | Lipid Droplet Formation (Oil Red O Staining) | Significant decrease in lipid droplet accumulation compared to single agents. |
| Prostate Cancer (e.g., PC-3) | This compound + Entinostat | Fatty Acid Synthesis Rate (¹³C-glucose tracing) | Synergistic reduction in the rate of de novo lipogenesis. |
| Various Cancer Cell Lines | This compound + Entinostat | Expression of Lipogenic Genes (e.g., FASN, SCD1) | Coordinated and enhanced downregulation of key enzymes in lipid synthesis pathways. |
Experimental Protocols
Below are detailed methodologies for key experiments that would be utilized to investigate the synergistic effects of this compound and entinostat on cancer cell lipid metabolism.
Cell Viability and Synergy Quantification (Combination Index)
-
Objective: To determine the cytotoxic effects of this compound and entinostat, alone and in combination, and to quantify the level of synergy.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of this compound and entinostat, including single-agent controls.
-
After a 72-hour incubation period, assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Determine the Combination Index (CI) using the Chou-Talalay method.[11] A CI value less than 1 indicates synergy.[11]
-
Assessment of Lipid Droplet Formation (Oil Red O Staining)
-
Objective: To visualize and quantify the effect of this compound and entinostat on intracellular neutral lipid accumulation.
-
Methodology:
-
Culture cells on glass coverslips in a 24-well plate and treat with this compound, entinostat, or the combination for 48-72 hours.
-
Fix the cells with 10% formalin for 30-60 minutes.[12]
-
Wash the cells with PBS and then with 60% isopropanol.[12]
-
Stain the cells with a freshly prepared Oil Red O working solution for 10-20 minutes.[12]
-
Wash the cells with water and counterstain the nuclei with hematoxylin.[12]
-
Visualize the red-stained lipid droplets under a light microscope and quantify the staining intensity or the number and size of droplets per cell using image analysis software.
-
Measurement of De Novo Fatty Acid Synthesis
-
Objective: To directly measure the rate of new fatty acid synthesis in cancer cells following treatment.
-
Methodology:
-
Treat cells with this compound, entinostat, or the combination for the desired duration.
-
Incubate the treated cells with a stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-acetate.
-
After incubation, harvest the cells and extract total lipids.
-
Analyze the incorporation of the ¹³C label into the fatty acid pool using mass spectrometry.[13][14]
-
A synergistic reduction in the rate of fatty acid synthesis would be indicated by a significantly lower incorporation of the ¹³C label in the combination treatment group compared to the single-agent groups.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 7. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of the histone deacetylase (HDAC) inhibitor entinostat, in combination with sorafenib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effect of HDAC inhibitor Chidamide with Cladribine on cell cycle arrest and apoptosis by targeting HDAC2/c-Myc/RCC1 axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling SR-4370
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of SR-4370.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective benzoylhydrazide-class inhibitor of Class I histone deacetylases (HDACs). Adherence to these guidelines is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This compound is a valuable research tool, particularly in oncology and HIV latency studies, with specific inhibitory activity against HDAC1, HDAC2, and HDAC3.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following personal protective equipment must be worn at all times in the laboratory where the compound is handled.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use and dispose of contaminated gloves immediately.[1] |
| Eyes | Safety glasses with side shields or goggles | Must be worn to protect against splashes.[1] |
| Body | Laboratory coat | A full-length lab coat should be worn and kept fastened to protect skin and clothing.[1] |
| Respiratory | Use in a well-ventilated area | All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization.[1] |
Health and Safety Information
While a Safety Data Sheet (SDS) from one supplier has classified this compound as not hazardous under the Globally Harmonized System (GHS), it is crucial to handle this bioactive compound with care as its toxicological properties have not been fully investigated.[2] Assume it is harmful if swallowed, inhaled, or absorbed through the skin.[1]
| Hazard | Description |
| Acute Toxicity | The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.[1] |
| Skin Contact | May cause skin irritation. Avoid contact with skin.[1] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] |
| Eye Contact | In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| CAS Number | 1816294-67-3[2][3] |
| Molecular Formula | C₁₇H₁₈F₂N₂O[3] |
| Molecular Weight | 304.34 g/mol [3] |
| Appearance | Crystalline solid[3] |
| Solubility | Soluble in DMSO[3] |
| Storage Temperature | -20°C[3] |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the stability and activity of this compound, as well as ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the compound is handled.[1]
Storage:
-
Container: Keep the container tightly sealed.[1]
-
Conditions: Store in a dry, well-ventilated place at -20°C.[1][3]
Spill and Disposal Plans
Spill Response: In the event of a spill, wear appropriate PPE and contain the spill with an inert absorbent material.[1] Clean the area with a suitable decontamination solution, such as 70% ethanol, followed by a thorough cleaning with soap and water.[1][3] Dispose of the waste in a sealed, labeled hazardous waste container.[1]
Disposal Protocol: All waste containing this compound must be treated as hazardous chemical waste.[1] Always consult your institution's specific environmental health and safety (EHS) guidelines before proceeding.[3]
-
Solid Waste: Collect solid this compound and any contaminated disposables (e.g., pipette tips, gloves, weigh paper) in a clearly labeled, sealed hazardous waste container.[1][3]
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and compatible hazardous waste container.[1][3]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the primary hazard (e.g., "Toxic," "Chemical Waste"), and the date of accumulation.[3]
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by your institution's EHS personnel.[3]
Experimental Protocols: Determining HDAC Inhibitory Activity
The following is a representative methodology for determining the IC₅₀ values of this compound against HDAC1, HDAC2, and HDAC3 using a fluorometric in vitro assay.[4]
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human HDAC1, HDAC2, and HDAC3.[4]
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the HDAC enzyme to the wells of the 96-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
This compound Handling Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
